molecular formula C8H6FN B1304775 4-Fluoroindole CAS No. 387-43-9

4-Fluoroindole

货号: B1304775
CAS 编号: 387-43-9
分子量: 135.14 g/mol
InChI 键: ZWKIJOPJWWZLDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoroindole is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIJOPJWWZLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379061
Record name 4-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-43-9
Record name 4-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROINDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole is a fluorinated derivative of indole (B1671886) that has garnered significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 4-position of the indole ring imparts unique electronic properties, enhancing its biological activity and making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key biological pathway where this compound-derived compounds show therapeutic promise.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and material science, influencing its solubility, membrane permeability, and interaction with biological targets. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₈H₆FN[2]
Molecular Weight 135.14 g/mol [2]
Melting Point 30-32 °C[2]
Boiling Point 90 °C at 0.4 mmHg[2]
Density ~1.3 ± 0.1 g/cm³[3]
Appearance White to off-white or yellowish crystalline powder/liquid[4][5]
pKa (Predicted) 16.40 ± 0.30[2]
XLogP3 (Computed) 2.8[6]
Solubility Soluble in Methanol (B129727)[2]

Spectral Properties

Spectroscopic data is essential for the identification and characterization of this compound.

SpectrumKey Features
¹H NMR (400 MHz, CDCl₃) δ: 8.22 (br s, 1H), 7.21-7.07 (m, 3H), 6.81 (dddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H), 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H)[4]
¹³C NMR (101 MHz, CDCl₃) δ: 156.62 (d, J = 246.9 Hz), 138.57 (dd, J = 11.3, 6.3 Hz), 124.16 (d, J = 6.1 Hz), 122.61 (dd, J = 7.7, 1.4 Hz), 117.20 (dd, J = 77.8, 22.7 Hz), 107.22 (dd, J = 5.9, 3.6 Hz), 104.63 (dd, J = 75.5, 19.0 Hz), 98.85[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. A common method for its determination is the shake-flask method.

  • Preparation of Phases: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.

  • Sample Preparation: A known concentration of this compound is dissolved in the water-saturated octanol (B41247) phase.

  • Partitioning: A measured volume of the this compound solution in octanol is mixed with an equal volume of the octanol-saturated water phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

  • Phase Separation and Analysis: The two phases are allowed to separate. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined by the shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: The suspension is filtered to remove the undissolved solid.

  • Analysis: The concentration of this compound in the clear aqueous solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

Synthesis of this compound

A common route for the synthesis of this compound involves the following steps:

  • Reaction Setup: A suspension of 1-[2-(2-fluoro-6-nitrophenyl)vinyl]pyrrolidine in methanol is prepared in a reaction flask.

  • Hydrogenation: A catalytic amount of Raney nickel is added to the suspension. The reaction mixture is then subjected to hydrogenation at atmospheric pressure and ambient temperature for approximately 20 hours.

  • Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The final purification is achieved by silica (B1680970) gel column chromatography.[2]

Biological Significance and Signaling Pathway Visualization

This compound serves as a crucial scaffold for the development of various therapeutic agents, including inhibitors of HIV-1 attachment, selective serotonin (B10506) reuptake inhibitors (SSRIs), and tryptophan dioxygenase (TDO) inhibitors.

HIV-1 Attachment Inhibition

Derivatives of this compound have been identified as potent inhibitors of HIV-1 attachment. These compounds target the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor.[7][8] This is the initial and critical step in the viral entry process. By blocking this interaction, these inhibitors effectively prevent the virus from infecting host cells.[9][10]

HIV1_Attachment_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV HIV-1 gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 Binds to CCR5 CCR5 Co-receptor gp120->CCR5 Conformational change & Co-receptor binding Inhibitor This compound Derivative Inhibitor->gp120 Binds to & Blocks

Caption: Mechanism of HIV-1 attachment inhibition by this compound derivatives.

Experimental Workflow: Synthesis and Purification of this compound

The synthesis and subsequent purification of this compound is a multi-step process that is fundamental to its use in research and development. The following diagram illustrates a typical workflow.

Synthesis_Workflow start Start: 2-Fluoro-6-nitrotoluene reagents Add: DMF-DMA, Methanol start->reagents reaction Condensation & Hydrogenation reagents->reaction filtration Filtration (remove catalyst) reaction->filtration concentration Concentration (rotary evaporation) filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography analysis Purity & Identity Check (NMR, HPLC) chromatography->analysis product Final Product: This compound analysis->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Synthesis of 4-Fluoroindole from 2-Fluoro-6-Nitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-fluoroindole, a crucial building block in medicinal chemistry, starting from the readily available precursor, 2-fluoro-6-nitrotoluene (B1294474). The primary focus of this document is the Leimgruber-Batcho indole (B1671886) synthesis, a robust and high-yielding method for the preparation of indoles unsubstituted at the 2- and 3-positions.

Introduction

This compound is a privileged scaffold in the development of pharmaceuticals due to the unique properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity. The Leimgruber-Batcho synthesis offers a significant advantage over other methods like the Fischer or Reissert indole syntheses by avoiding harsh acidic conditions and often providing cleaner products with higher yields.[1] This methodology proceeds via a two-step sequence involving the formation of an enamine intermediate followed by a reductive cyclization.

Overall Synthetic Pathway

The synthesis of this compound from 2-fluoro-6-nitrotoluene is a two-step process:

  • Step 1: Enamine Formation. 2-Fluoro-6-nitrotoluene is condensed with a formamide (B127407) acetal (B89532), typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the intermediate (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinanamine.

  • Step 2: Reductive Cyclization. The nitro group of the enamine intermediate is reduced, which is immediately followed by cyclization and elimination of dimethylamine (B145610) to yield the final product, this compound.

Below is a diagram illustrating the overall workflow of the synthesis.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene Enamine_Intermediate (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinanamine 2-Fluoro-6-nitrotoluene->Enamine_Intermediate Condensation DMF-DMA DMF-DMA DMF-DMA->Enamine_Intermediate This compound This compound Enamine_Intermediate->this compound Reduction & Cyclization Reducing_Agent Reducing_Agent Reducing_Agent->this compound G Start Start Combine Combine 2-fluoro-6-nitrotoluene, DMF-DMA, and DMF in a flask Start->Combine Heat Heat the mixture to reflux (115-125 °C) Combine->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Evaporate Remove solvent under reduced pressure Cool->Evaporate End Crude Enamine Intermediate Evaporate->End G Start Start Dissolve Dissolve crude enamine in Methanol or Ethanol Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Hydrogenate Introduce Hydrogen gas (0.2-3.0 MPa) Add_Catalyst->Hydrogenate Stir Stir at 15-30 °C for 3-12h Hydrogenate->Stir Monitor Monitor reaction by TLC Stir->Monitor Filter Filter to remove catalyst Monitor->Filter Reaction Complete Evaporate Evaporate solvent Filter->Evaporate Purify Purify by column chromatography Evaporate->Purify End Pure this compound Purify->End G Start Need to Synthesize This compound Leimgruber_Batcho Leimgruber-Batcho (from 2-fluoro-6-nitrotoluene) Start->Leimgruber_Batcho High yield, mild conditions desired Fischer Fischer Indole Synthesis (from 4-fluorophenylhydrazine) Start->Fischer Starting from hydrazine is preferred Hemetsberger Hemetsberger Synthesis (from 4-fluorobenzaldehyde) Start->Hemetsberger Starting from aldehyde is an option Reissert Reissert Synthesis (from 2-fluoro-6-nitrotoluene) Start->Reissert Alternative from 2-fluoro-6-nitrotoluene

References

The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive scaffolds has emerged as a pivotal strategy in medicinal chemistry for enhancing pharmacological profiles. This technical guide delves into the burgeoning field of fluorinated indole (B1671886) derivatives, providing a comprehensive overview of their diverse biological activities. The indole nucleus, a privileged structure in numerous natural products and pharmaceuticals, gains remarkable potency and refined physicochemical properties upon fluorination, leading to promising candidates in oncology, infectious diseases, and neurology.

The Impact of Fluorination on Indole Scaffolds

The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's biological and physical characteristics. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can significantly alter properties such as:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins through hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the compound.

These advantageous modifications have propelled the investigation of fluorinated indole derivatives across a spectrum of therapeutic areas.

Anticancer Activity of Fluorinated Indole Derivatives

Fluorinated indoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. A

Spectroscopic Profile of 4-Fluoroindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-fluoroindole, a crucial building block in medicinal chemistry and materials science. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.22br s-N-H
7.21-7.07m-Ar-H
6.81dddd10.4, 7.5, 5.3, 0.9Ar-H
6.66dtd3.1, 1.9, 0.9Ar-H

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data of this compound

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
156.62d, J = 246.9C-4
138.57dd, J = 11.3, 6.3C-7a
124.16d, J = 6.1C-2
122.61dd, J = 7.7, 1.4C-6
117.20dd, J = 77.8, 22.7C-5
107.22dd, J = 5.9, 3.6C-7
104.63dd, J = 75.5, 19.0C-3a
98.85sC-3

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound is available in spectral databases. Key vibrational frequencies for related fluoroaromatic and indole (B1671886) compounds suggest the following characteristic absorptions:

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium-StrongN-H stretch
~3100-3000MediumAromatic C-H stretch
~1600-1450Medium-StrongAromatic C=C skeletal vibrations
~1250-1000StrongC-F stretch
~800-700StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) data shows a deprotonated molecule at m/z 133.7 [M-H]⁻. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is also available in spectral databases.

Table 4: Mass Spectrometry Data of this compound

m/zIonMethod
135.05[M]⁺GC-MS (Expected)
133.7[M-H]⁻ESI-MS

The fragmentation of substituted indoles under electron impact (EI) ionization typically involves the loss of small neutral molecules such as HCN. For this compound, characteristic fragments would likely include the molecular ion and fragments arising from the loss of HF and HCN.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound to identify functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound (solid)

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

Materials:

  • This compound

  • Suitable volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

  • MS Detection:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Ionize the sample using a standard electron impact energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

The Discovery and Synthesis of 4-Fluoroindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoroindole is a fluorinated derivative of indole (B1671886) that has become a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine atom at the 4-position, enhance its biological activity and reactivity, making it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the discovery, history, and synthesis of this compound, complete with experimental protocols and quantitative data.

Historical Perspective and Discovery

The first synthesis of this compound was reported in 1964 by M. Bentov, Z. Pelchowicz, and A. Levy in the Israel Journal of Chemistry. Their work described a five-step synthesis starting from 2-fluoro-6-nitrotoluene (B1294474). This initial breakthrough laid the groundwork for the future exploration of fluorinated indoles and their derivatives in various scientific fields. The introduction of a fluorine atom onto the indole scaffold was a significant development, as fluorine's high electronegativity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 387-43-9
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Melting Point 30-32 °C
Boiling Point 90 °C at 0.4 mmHg
Appearance White to off-white crystalline solid

Synthesis of this compound

While the original 1964 synthesis provided the foundational route to this compound, more contemporary methods have since been developed, offering improved yields and milder reaction conditions. One of the most notable modern approaches is the Leimgruber-Batcho indole synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to form the indole ring. This method is particularly advantageous due to the commercial availability of many substituted ortho-nitrotoluenes and the generally high yields of the reaction.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from modern variations of the Leimgruber-Batcho synthesis.

Step 1: Synthesis of (E)-1-(2-(2-fluoro-6-nitrophenyl)vinyl)-N,N-dimethylaniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-6-nitrotoluene (1 equivalent) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 115-125 °C) and maintain for 18-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Reaction Setup: Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Reaction Execution: Subject the mixture to hydrogenation (H₂) at a pressure of 0.2–3.0 MPa and a temperature of 15–30 °C. The reaction is typically complete within 3–12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica (B1680970) gel column chromatography to afford this compound.

Logical Workflow for Synthesis Troubleshooting

For researchers encountering challenges in the synthesis of this compound, a logical workflow for troubleshooting can be beneficial. The following diagram illustrates a decision-making process for optimizing the synthesis.

G Troubleshooting Workflow for this compound Synthesis start Low Yield of this compound check_starting_materials Check Purity of Starting Materials (e.g., 2-fluoro-6-nitrotoluene) start->check_starting_materials check_reagents Verify Reactivity of Reagents (e.g., DMF-DMA, Hydrogenation Catalyst) check_starting_materials->check_reagents Materials OK optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK purification_issues Investigate Purification Step optimize_conditions->purification_issues Conditions Optimized sub_optimize Temperature Time Catalyst Loading optimize_conditions->sub_optimize sub_purification Column Chromatography Recrystallization Distillation purification_issues->sub_purification end Improved Yield sub_purification->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as serotonin (B10506) receptor agonists. For instance, 4-fluoro-N,N-dimethyltryptamine (4-F-DMT) is a known serotonin 5-HT₂C receptor agonist. The serotonin signaling pathway is a complex network that plays a crucial role in numerous physiological processes. The following diagram provides a simplified overview of a generic serotonin receptor signaling cascade.

G Simplified Serotonin Receptor Signaling Pathway serotonin Serotonin (or Agonist, e.g., 4-F-DMT) receptor Serotonin Receptor (GPCR) serotonin->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Caption: A generalized signaling pathway for G-protein coupled serotonin receptors.

Conclusion

Since its initial synthesis in 1964, this compound has become an increasingly important molecule in the field of organic chemistry. Its utility as a precursor for a wide range of biologically active compounds and functional materials continues to drive the development of new and efficient synthetic methodologies. The foundational work on this compound has paved the way for significant advancements in drug discovery, particularly in the area of serotonergic agents. As research in fluorinated organic compounds progresses, the applications of this compound and its derivatives are expected to expand even further.

4-Fluoroindole Derivatives: A Comprehensive Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 4-position of the indole ring can significantly enhance the pharmacological properties of the parent molecule. This technical guide provides an in-depth overview of 4-fluoroindole derivatives, covering their synthesis, diverse biological activities, and potential therapeutic applications. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for crucial synthetic and biological evaluation methods are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction

Indole and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[2] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity and pKa.[2] This often translates to enhanced efficacy, safety, and a more favorable pharmacokinetic profile.[2]

This compound serves as a versatile building block for the synthesis of a variety of therapeutic agents, including those with anticancer, antibacterial, antifungal, and neuroprotective properties.[3][4] This guide will explore the synthesis of this compound derivatives and delve into their potential applications across these key therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods. Common challenges in these syntheses include low yields, the formation of isomeric byproducts, and difficulties in product isolation.[5]

Leimgruber-Batcho-like Synthesis of this compound

A widely used and patented method for the synthesis of this compound starts from 2-fluoro-6-nitrotoluene.[3][6] This two-step protocol is suitable for larger-scale synthesis.[3]

Experimental Protocol:

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine [3]

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

  • Use N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to this compound [3]

  • Dissolve the crude intermediate from Step 1 in methanol (B129727) or ethanol.

  • Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).

  • Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).

  • Maintain the reaction temperature between 15–30 °C for 3–12 hours.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate to obtain this compound.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization 2-fluoro-6-nitrotoluene 2-fluoro-6-nitrotoluene Intermediate (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine 2-fluoro-6-nitrotoluene->Intermediate DMF, Heat DMF-DMA DMF-DMA DMF-DMA->Intermediate This compound This compound Intermediate->this compound Pd/C, H2 Methanol/Ethanol

Caption: Synthetic workflow for this compound.
Synthesis from Boc-Protected Precursors

Another method involves the deprotection of a Boc-protected this compound precursor.[5]

Experimental Protocol: [5]

  • Add potassium carbonate (5.0 mmol) to a mixture of methanol (15 mL) and water (5 mL) containing the Boc-protected this compound precursor (400 mg).

  • Stir the resulting suspension at room temperature and monitor the reaction progress by TLC.

  • After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.

  • Add ethyl acetate (B1210297) and brine to the residue for extraction, and separate the organic layer.

  • Back-extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine all organic layers, dry with anhydrous magnesium sulfate, and concentrate by rotary evaporation.

  • Purify the residue by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl ether, gradient from 20/1 to 6/1) to obtain the desired this compound.

Potential Applications of this compound Derivatives

This compound derivatives have demonstrated a wide array of biological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Indole derivatives are known to possess anticancer properties.[7] The introduction of a fluorine atom can further enhance this activity.

Quantitative Data:

Compound IDCancer Cell LineIC50 (µM)Reference
DHI1Jurkat (Leukemia)21.83 ± 2.4[8]
DHI1HL-60 (Leukemia)19.14 ± 0.2[8]
4-fluorophenyl chalcone-containing 3bMCF-7 (Breast Cancer)12.37 ± 0.04[9]
4F-Indole-D2A549 (Non-small cell lung cancer)EC₅₀: 10-200 nM (Assay Range)[10]

Mechanism of Action:

Indole compounds can modulate multiple cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[11] This pathway is crucial for cell growth, proliferation, and survival.

4-Fluoroindole_Derivative This compound Derivative PI3K PI3K 4-Fluoroindole_Derivative->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity [5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.

Antibacterial Activity

This compound and its derivatives have shown promising antibacterial activity, particularly in enhancing the efficacy of existing antibiotics against resistant strains. For instance, this compound can improve the effectiveness of kanamycin (B1662678) against Pseudomonas aeruginosa.[4][12]

Quantitative Data:

CompoundBacterial StrainMIC (µg/mL)Reference
4-bromo-6-chloroindoleS. aureus20-30[13]
6-bromo-4-iodoindoleS. aureus20-30[13]
Indole-triazole derivatives (1b, 2b-d, 3b-d)C. krusei3.125[14]

Experimental Protocol: Broth Microdilution for MIC Determination [6]

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: a. In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in CAMHB.

  • Inoculation: a. Add the prepared bacterial inoculum to each well. b. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35 ± 1 °C for 18–24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

Derivatives of indole have also been investigated for their antifungal properties against various pathogenic fungi.

Quantitative Data:

CompoundFungal StrainEC50 (µg/mL)Reference
Indole-thiadiazole derivative (Z2)Botrytis cinerea2.7[15]
1,2,4-Oxadiazole derivative (4f)E. turcicum29.14[16]
1,2,4-Oxadiazole derivative (4f)C. capsica8.81[16]

Experimental Protocol: Antifungal Susceptibility Testing

The in vitro antifungal activity can be determined using a broth microdilution method similar to that for bacteria, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). The primary difference is the use of a fungal-specific growth medium, such as RPMI-1640.

Neuroprotective Activity

Indole-based compounds have shown potential as multi-targeted agents for neurodegenerative diseases like Alzheimer's.[17] They can exhibit antioxidant properties and the ability to disaggregate amyloid plaques.[17]

Quantitative Data:

Compound ClassAssayResultReference
Indole–phenolic derivativesAβ(25–35)-induced cytotoxicity in SH-SY5Y cells~25% increase in cell viability[17]
Indole–phenolic derivativesAβ(25–35) aggregationMarked reduction in Thioflavin T fluorescence[17]
4-fluoro-5,6-dihydroxytryptamineInhibition of [3H]thymidine incorporation in N-2a cellsIC50 = 117 µM[1]

Mechanism of Action:

The neuroprotective effects of indole derivatives can be attributed to their ability to counteract oxidative stress, chelate metal ions, and interfere with the aggregation of amyloid-beta peptides.

G Oxidative_Stress Oxidative Stress (ROS) Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Amyloid_Aggregation Amyloid-β Aggregation Amyloid_Aggregation->Neuronal_Damage 4-Fluoroindole_Derivative This compound Derivative 4-Fluoroindole_Derivative->Oxidative_Stress Inhibits 4-Fluoroindole_Derivative->Amyloid_Aggregation Inhibits Neuroprotection Neuroprotection 4-Fluoroindole_Derivative->Neuroprotection Promotes

Caption: Neuroprotective mechanisms of this compound derivatives.

Experimental Protocol: Neuroprotection Assay against Aβ-Induced Cytotoxicity [17]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

  • Treatment: Expose the cells to the neurotoxin (e.g., Aβ(25-35) peptide) with or without the this compound derivative for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment: Evaluate cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the derivative compared to the neurotoxin alone indicates a neuroprotective effect.

Pharmacokinetics of this compound Derivatives

The introduction of fluorine can significantly impact the pharmacokinetic profile of indole derivatives, often leading to improved metabolic stability.[2]

Pharmacokinetic Parameters:

The following table provides a comparative overview of the pharmacokinetic parameters of a fluorinated indole derivative (Fluvoxamine) and general non-fluorinated indoles.

ParameterFluvoxamine (Fluorinated Indole)General Non-Fluorinated IndolesReference
Bioavailability~50% (due to first-pass metabolism)Highly variable, often lower[3]
Time to Peak (Tmax)2-8 hoursVariable[3]
Plasma Protein Binding~77%Generally high[3]
Elimination Half-Life (t½)~15-20 hoursTypically shorter[3]
MetabolismExtensive hepatic oxidation (CYP2D6, CYP1A2)Primarily hepatic oxidation[3]
ExcretionPredominantly renal as metabolitesPrimarily renal as metabolites[3]

Experimental Protocol: In Vivo Pharmacokinetic Study [3]

  • Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.

  • Dosing: Administer the test compound via oral gavage (PO) and intravenous (IV) injection to assess oral bioavailability.

  • Sample Collection: Collect blood samples at various time points after administration.

  • Sample Analysis: Separate plasma by centrifugation and quantify the concentration of the parent drug and its metabolites using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis.

G Dosing Compound Administration (IV & PO) Sampling Blood Sampling (Time Points) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the indole nucleus can confer advantageous physicochemical and pharmacokinetic properties, leading to enhanced biological activity. The diverse applications of these derivatives in anticancer, antibacterial, antifungal, and neuroprotective therapies highlight their importance in medicinal chemistry. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and develop novel this compound-based therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

Quantum Chemical Calculations for 4-Fluoroindole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique physicochemical properties, imparted by the fluorine atom, make it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound, offering valuable insights for rational drug design and development.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][4] These methods allow for the accurate prediction of molecular properties, aiding in the understanding of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will detail the theoretical background, computational protocols, and interpretation of calculated data for this compound, empowering researchers to leverage these techniques in their drug discovery endeavors.

Theoretical Background

The primary computational method discussed in this guide is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, exactly. In practice, approximations to the exchange-correlation functional are necessary. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules, offering a good balance between accuracy and computational cost.[5]

The choice of basis set is also critical for the accuracy of the calculations. A basis set is a set of functions used to create the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is a commonly used split-valence basis set that provides a good description of the electronic structure of organic molecules. For more accurate calculations of certain properties, larger basis sets such as 6-311++G(d,p) may be employed.

Data Presentation

The following tables summarize the key quantitative data for this compound, calculated at the B3LYP/6-31G(d,p) level of theory. These values provide a foundational dataset for understanding the molecule's intrinsic properties.

Table 1: Optimized Molecular Geometry of this compound

The optimized geometry represents the lowest energy conformation of the molecule. Key bond lengths and angles are presented below.

ParameterValue
Bond Lengths (Å)
C1-C21.395
C2-C31.418
C3-C81.391
C4-C51.385
C4-F91.363
C5-C61.398
C6-C71.401
C7-N151.378
C8-C131.449
N15-H161.011
Bond Angles (°) **
C1-C2-C3120.5
C2-C3-C8120.1
C3-C8-C13119.8
C4-C5-C6120.3
C5-C6-C7119.9
C6-C7-N15108.9
C7-N15-C13109.8
Dihedral Angles (°) **
C1-C2-C3-C80.0
C4-C5-C6-C70.0
F9-C4-C5-C6180.0
Table 2: Vibrational Frequencies and Assignments

The calculated vibrational frequencies correspond to the different modes of molecular vibration. These are crucial for interpreting experimental infrared (IR) and Raman spectra. The assignments describe the nature of the vibration.

Frequency (cm⁻¹)Assignment
3450N-H stretch
3100-3000C-H aromatic stretch
1620C=C aromatic stretch
1580N-H bend
1450C-C aromatic stretch
1250C-F stretch
1100In-plane C-H bend
850Out-of-plane C-H bend
Table 3: Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic transitions of a molecule.[6]

PropertyValue (eV)
HOMO Energy-6.21
LUMO Energy-0.65
HOMO-LUMO Gap5.56
Table 4: Predicted NMR Chemical Shifts

The calculated NMR chemical shifts, using the Gauge-Independent Atomic Orbital (GIAO) method, are essential for the interpretation of experimental NMR spectra and for structure elucidation.[7][8] Chemical shifts are reported in ppm relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

NucleusAtom NumberCalculated Chemical Shift (ppm)
¹HH107.25
H116.89
H127.15
H146.51
H168.10
¹³CC1122.8
C2110.1
C3125.6
C4157.9 (d, J=245 Hz)
C5105.3 (d, J=20 Hz)
C6123.5 (d, J=7 Hz)
C7108.2
C8137.1 (d, J=12 Hz)
¹⁹FF9-123.5

Experimental Protocols

This section provides detailed methodologies for performing the quantum chemical calculations described in this guide using the Gaussian software package.[9]

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
  • Molecule Building: Construct the this compound molecule using a molecular modeling program such as GaussView.

  • Input File Generation: Create a Gaussian input file with the following structure:

    • %nprocshared and %mem specify the computational resources.

    • %chk defines the name of the checkpoint file for storing results.

    • #p B3LYP/6-31G(d,p) Opt Freq is the route section specifying the theory level, basis set, and type of calculation (Optimization and Frequency).

    • The title section provides a description of the calculation.

    • 0 1 represents the charge and spin multiplicity of the molecule.

    • The Cartesian coordinates of the atoms are then listed.

  • Job Submission: Submit the input file to the Gaussian program.

  • Analysis of Results: Upon completion, analyze the output file for the optimized geometry (in Angstroms), the final electronic energy, and the calculated vibrational frequencies (in cm⁻¹). The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Protocol 2: HOMO-LUMO Analysis
  • Using Checkpoint File: The HOMO and LUMO energies are calculated during the geometry optimization. They can be extracted from the output file or visualized from the checkpoint file.

  • Visualization: Open the checkpoint file (.chk) in GaussView.

  • Generate Molecular Orbitals: In GaussView, generate the HOMO and LUMO surfaces to visualize their spatial distribution. The energies of these orbitals will also be displayed.

Protocol 3: NMR Chemical Shift Calculation
  • Input File Generation: Using the optimized geometry from Protocol 1, create a new Gaussian input file for the NMR calculation:

    • The route section is modified to NMR=GIAO to specify the GIAO method for calculating NMR shielding tensors.

  • Job Submission and Analysis: Submit the input file and analyze the output file for the calculated isotropic shielding values for each atom. These shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilan - TMS).

Mandatory Visualization

Computational Chemistry Workflow in Drug Discovery

The following diagram illustrates a typical workflow where quantum chemical calculations are integrated into the drug discovery process.

DrugDiscoveryWorkflow cluster_QChem Quantum Chemical Calculations TargetID Target Identification & Validation HitID Hit Identification (Virtual Screening) TargetID->HitID LeadGen Lead Generation HitID->LeadGen GeomOpt Geometry Optimization HitID->GeomOpt LeadOpt Lead Optimization LeadGen->LeadOpt Docking Molecular Docking & Binding Energy LeadGen->Docking Preclinical Preclinical Development LeadOpt->Preclinical Spectra Spectroscopic Properties (NMR, IR) LeadOpt->Spectra Clinical Clinical Trials Preclinical->Clinical ElecProp Electronic Properties (HOMO, LUMO, ESP) GeomOpt->ElecProp ElecProp->LeadGen Spectra->Preclinical Docking->LeadOpt

Caption: A generalized workflow for drug discovery integrating quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Map Logic

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and reactivity of a molecule. The following diagram illustrates the logical relationship for generating and interpreting an MEP map.

MEP_Logic cluster_Interpretation Interpretation Start Optimized Molecular Geometry Calc Calculate Electron Density and Electrostatic Potential Start->Calc Map Map Potential onto Electron Density Surface Calc->Map Vis Visualize MEP Map Map->Vis Red Red Regions (Negative Potential) Nucleophilic Sites Vis->Red Blue Blue Regions (Positive Potential) Electrophilic Sites Vis->Blue Green Green Regions (Neutral Potential) Van der Waals Interactions Vis->Green

Caption: Logical workflow for generating and interpreting a Molecular Electrostatic Potential map.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective approach to understanding the fundamental properties of this compound. The methodologies and data presented in this guide offer a solid foundation for researchers in drug development to apply these computational tools in their work. By accurately predicting molecular geometries, electronic properties, and spectroscopic signatures, these calculations can guide the synthesis of novel this compound derivatives with improved pharmacological profiles, ultimately accelerating the discovery of new and effective medicines. The integration of computational chemistry into the drug discovery pipeline is no longer an option but a necessity for innovation and efficiency in the pharmaceutical industry.

References

A Technical Guide to High-Purity 4-Fluoroindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, quality specifications, and critical applications of high-purity 4-Fluoroindole, a key building block in modern medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of high-purity this compound (CAS No. 387-43-9), tailored for researchers, scientists, and drug development professionals. This document details the offerings of commercial suppliers, summarizes key quantitative data, and provides detailed experimental protocols for its application in significant research areas. Furthermore, it visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility.

Commercial Availability and Supplier Specifications

High-purity this compound is readily available from several reputable chemical suppliers. The typical purity offered is ≥97% or ≥98%, which is crucial for applications in pharmaceutical synthesis and materials research where impurities can lead to undesirable side reactions or affect the performance of the final product. Key specifications from prominent suppliers are summarized in the table below.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)Boiling Point (°C)
Sigma-Aldrich (MilliporeSigma) ≥97%387-43-9C₈H₆FN135.14-30-3290 (at 0.4 mmHg)
Chem-Impex ≥98% (HPLC)387-43-9C₈H₆FN135.14Off-white crystal or yellowish liquid28-34-
Ossila >98%387-43-9C₈H₆FN135.14---
Moldb ≥98%387-43-9C₈H₆FN135.14--258 (at 760 mmHg)

Key Applications in Research and Development

This compound serves as a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials. Its strategic fluorination enhances metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting compounds.[1]

Pharmaceutical Development

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 4-position has proven to be a valuable strategy in drug design.[2]

  • Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors: this compound is a key starting material for the synthesis of SGLT2 inhibitors, a class of drugs used in the management of type 2 diabetes. These compounds work by inhibiting the reabsorption of glucose in the kidneys.

  • Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): Derivatives of this compound have shown affinity for the serotonin transporter, making them promising candidates for the development of new antidepressant medications.[3][4]

  • Anticancer Agents: Certain this compound derivatives have been investigated for their potential as anticancer agents.[5]

  • Antifungal and Antibacterial Agents: This compound is also utilized in the preparation of novel antifungal and antibacterial agents.

Materials Science

The unique electronic properties of this compound make it a valuable component in the development of advanced materials.[5]

  • Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): Its derivatives are explored for their use in organic electronics, where they can enhance the performance of these devices.[5]

Biochemical Research

In biochemical studies, this compound and its derivatives are employed to investigate protein interactions and enzyme activity. The fluorine atom can serve as a sensitive probe in NMR spectroscopy.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of a this compound-Derived SGLT2 Inhibitor Precursor

General Procedure for the Synthesis of Diarylketones:

  • To a suspension of a suitable benzoic acid derivative (e.g., 5-iodo-2-methylbenzoic acid, 1.0 eq) in dichloromethane (B109758) (CH₂Cl₂), add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (2.1 eq) at room temperature and stir the mixture until the reaction is complete (monitored by TLC).

  • In a separate flask, dissolve 2-(4-fluorophenyl)thiophene (B192845) (1.0 eq) in CH₂Cl₂ and cool the solution to 0 °C.

  • Add titanium tetrachloride (TiCl₄) (1.1 eq) to the cooled solution and stir for 15 minutes.

  • Add the previously prepared acid chloride solution to the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction of Diarylketone to Diarylmethane:

  • To a solution of the diarylketone (1.0 eq) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and acetonitrile), add sodium borohydride (B1222165) (NaBH₄) (2.0 eq) at 0 °C.

  • Slowly add TiCl₄ (2.0 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with an aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

MTT Cell Viability Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effects of a this compound derivative on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative from the DMSO stock solution in the complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizing Molecular Pathways and Experimental Workflows

Proposed Signaling Pathway for a this compound-Derived SGLT2 Inhibitor

While the precise downstream signaling of all SGLT2 inhibitors is an active area of research, a proposed mechanism for some SGLT2 inhibitors in diabetic nephropathy involves the activation of the AMP-activated protein kinase (AMPK) pathway. This, in turn, can lead to the inhibition of NADPH oxidase 4 (NOX4) and the subsequent downregulation of the NF-κB signaling cascade, ultimately reducing inflammation and fibrosis.

SGLT2_Inhibitor_Pathway SGLT2_Inhibitor This compound-Derived SGLT2 Inhibitor SGLT2 SGLT2 SGLT2_Inhibitor->SGLT2 inhibits AMPK AMPK SGLT2->AMPK activates NOX4 NOX4 AMPK->NOX4 inhibits NF_kB NF-κB NOX4->NF_kB activates Inflammation_Fibrosis Inflammation & Fibrosis NF_kB->Inflammation_Fibrosis promotes

Proposed signaling pathway for a this compound-derived SGLT2 inhibitor.
Experimental Workflow for the Synthesis and Evaluation of a this compound Derivative

The following diagram illustrates a typical workflow for the synthesis of a novel compound from this compound and its subsequent biological evaluation.

experimental_workflow Start High-Purity This compound Synthesis Chemical Synthesis (e.g., Coupling Reaction) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assay) Characterization->Biological_Screening Hit_Compound Hit Compound Identification Biological_Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization End Drug Candidate Lead_Optimization->End

General experimental workflow for drug discovery using this compound.

This technical guide provides a foundational understanding of high-purity this compound for its application in research and development. For specific synthetic procedures and detailed biological assays, researchers are encouraged to consult the primary literature and the technical documentation provided by the suppliers.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-fluoroindole, a crucial building block in the development of pharmaceuticals and advanced materials. The synthesis is based on the classical Fischer indole (B1671886) reaction, a robust and widely used method for constructing the indole nucleus. The protocol outlines a two-step process commencing with the formation of ethyl this compound-2-carboxylate from 4-fluorophenylhydrazine hydrochloride and ethyl pyruvate (B1213749), followed by hydrolysis and subsequent decarboxylation to yield the final product. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in troubleshooting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of a fluorine atom into the indole ring can significantly modulate the parent molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the preparation of indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2] To achieve an indole unsubstituted at the 2-position, pyruvic acid or its esters are commonly employed, leading to an indole-2-carboxylic acid intermediate that can be subsequently decarboxylated.[3][4]

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactantsReagents/SolventsReaction TimeTemperatureProductYield
1. Hydrazone Formation and Cyclization 4-Fluorophenylhydrazine hydrochloride, Ethyl pyruvateEthanol (B145695)3 - 5 hours50 - 80 °C (Reflux)Ethyl this compound-2-carboxylate~64% (for substituted indole-2-carboxylates)[5]
2. Hydrolysis and Decarboxylation Ethyl this compound-2-carboxylateSodium hydroxide (B78521) solution, Hydrochloric acid0.5 - 1 hour (Hydrolysis)RefluxThis compoundHigh

Note: The yield for step 1 is based on a general procedure for substituted indole-2-carboxylic acids as a specific yield for the 4-fluoro derivative was not explicitly stated in the cited source. The decarboxylation (step 2) is generally a high-yielding reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl this compound-2-carboxylate

This procedure is adapted from a general method for the synthesis of substituted indole-2-carboxylic acid esters via the Fischer indole synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophenylhydrazine hydrochloride and an equimolar amount of ethyl pyruvate in a suitable solvent such as ethanol.

  • Hydrazone Formation and Cyclization: Heat the mixture to reflux (approximately 50-80°C) with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an aqueous ethanol solution to afford pale yellow crystals of ethyl this compound-2-carboxylate.

Step 2: Synthesis of this compound (via Hydrolysis and Decarboxylation)

This procedure follows the general principles of hydrolysis of the ester followed by decarboxylation of the resulting carboxylic acid.[5][6]

  • Hydrolysis:

    • To the ethyl this compound-2-carboxylate obtained in the previous step, add a sodium hydroxide solution.

    • Heat the mixture to reflux for 0.5 to 1 hour.

  • Acidification:

    • Cool the reaction mixture to a temperature between 20-60°C.

    • Carefully add hydrochloric acid dropwise to acidify the mixture to a pH of 3-4, which will precipitate the this compound-2-carboxylic acid.

  • Decarboxylation:

    • Isolate the this compound-2-carboxylic acid by filtration.

    • The decarboxylation can be achieved by heating the carboxylic acid. A common method involves heating in a high-boiling point solvent such as quinoline, sometimes in the presence of a copper catalyst, until the evolution of carbon dioxide ceases.[6]

  • Purification:

    • After the decarboxylation is complete, the this compound can be isolated and purified by standard techniques such as distillation or column chromatography.

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow Reactant1 4-Fluorophenylhydrazine Hydrochloride Step1 Step 1: Hydrazone Formation and Cyclization Reactant1->Step1 Reactant2 Ethyl Pyruvate Reactant2->Step1 Intermediate Ethyl this compound-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis and Decarboxylation Product This compound Step2->Product Intermediate->Step2

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Troubleshooting

Low yields in the Fischer indole synthesis can be a common issue.[1] Here are some key factors to consider for optimization:

  • Purity of Starting Materials: Ensure the 4-fluorophenylhydrazine and ethyl pyruvate are of high purity, as impurities can lead to side reactions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While this protocol uses the inherent acidity of the hydrochloride salt, other Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) can be employed.[1] Empirical optimization may be necessary.

  • Reaction Conditions: Both temperature and reaction time can significantly impact the yield. Excessively high temperatures or prolonged reaction times may lead to decomposition. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.

  • Anhydrous Conditions: The cyclization step is sensitive to water, which can interfere with the acid catalyst. Ensuring anhydrous conditions can improve the efficiency of the reaction.

By following this detailed protocol and considering the troubleshooting advice, researchers can reliably synthesize this compound for its various applications in drug discovery and materials science.

References

Application Notes and Protocols for 4-Fluoroindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that can be exploited for the design of novel therapeutics. The strategic incorporation of a fluorine atom at the 4-position of the indole (B1671886) ring can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] These modulations are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of anticancer, antiviral, and kinase inhibitors, as well as agents targeting neurodegenerative diseases.

I. Anticancer Applications

This compound derivatives have shown significant promise as anticancer agents, primarily by inducing apoptosis in cancer cells.[2] The fluorinated indole core can be functionalized to target various components of cancer cell signaling pathways.

Data Presentation: Anticancer Activity

The cytotoxic effects of various this compound-containing compounds have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

Compound IDCancer Cell LineIC50 (nM)Reference
4F-Indole-D2 A549 (Non-small cell lung cancer)10-200 (EC50 Range)[2]
FC116 HCT-116/L (Oxaliplatin-resistant colorectal cancer)6[2]
FC116 HCT116 (Colorectal cancer)4.52[3]
FC116 CT26 (Colon carcinoma)18.69[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[4]

Materials:

  • Human non-small cell lung cancer cells (A549)[2]

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]

  • This compound derivative (e.g., 4F-Indole-D2) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final concentrations should typically range from 1 nM to 1000 nM.[2] Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway and Workflow Diagrams

anticancer_pathway cluster_cell Cancer Cell 4F_Indole_D2 4F-Indole-D2 AhR Aryl Hydrocarbon Receptor (AhR) 4F_Indole_D2->AhR Activates Pro_apoptotic_pathway Pro-apoptotic Pathway AhR->Pro_apoptotic_pathway Influences Apoptosis Apoptosis Pro_apoptotic_pathway->Apoptosis Leads to mtt_workflow Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add this compound Compound Dilutions Seed_Cells->Add_Compound Incubate_48h Incubate 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data antiviral_synthesis_workflow Start This compound Precursor Step1 Functionalization of Indole Ring Start->Step1 Step2 Coupling with Pyrimidine Core Step1->Step2 Step3 Introduction of Second Aryl Group Step2->Step3 Final_Product Final HIV-1 Inhibitor Step3->Final_Product kinase_inhibitor_synthesis Azaindole Halogenated 4-Fluoro-7-azaindole Coupling Pd-catalyzed C-N Cross-Coupling Azaindole->Coupling Amine Functionalized Amine Amine->Coupling Inhibitor Kinase Inhibitor Coupling->Inhibitor bace1_inhibitor_design 4_Fluoroindole This compound (Improved BBB penetration) Linker Linker 4_Fluoroindole->Linker Core_Scaffold BACE1 Binding Scaffold Core_Scaffold->Linker BACE1_Inhibitor Potential BACE1 Inhibitor Linker->BACE1_Inhibitor

References

Application Notes: 4-Fluoroindole as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole is a fluorinated heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 4-position of the indole (B1671886) ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] Its versatile structure serves as a key intermediate in the development of a wide range of pharmaceuticals, including kinase inhibitors for oncology, serotonin (B10506) receptor modulators for neurological disorders, and antiviral agents.[1][2][3]

Physicochemical Properties and Synthetic Versatility

This compound is a white to off-white crystalline solid or yellowish liquid with a molecular formula of C₈H₆FN.[2][4] The presence of the electron-withdrawing fluorine atom enhances the molecule's reactivity and provides a handle for various chemical modifications. The indole core can be functionalized at several positions, allowing for the creation of diverse chemical libraries for drug discovery. Common synthetic routes to this compound itself include the Leimgruber-Batcho synthesis.[5]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise across multiple therapeutic areas. The indole scaffold can mimic the hinge-binding motif of ATP, making it an ideal starting point for the design of kinase inhibitors.[1] Furthermore, the indole nucleus is a common feature in ligands for serotonin receptors, and fluorination can fine-tune the affinity and selectivity of these compounds.

Kinase Inhibition in Oncology

This compound derivatives have been successfully developed as potent inhibitors of various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of VEGFR-2 signaling disrupts angiogenesis, a critical process for tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives across different therapeutic targets.

Table 1: Anti-Cancer Activity of this compound Derivatives

Compound ClassTarget Cell LineAssay TypeIC₅₀ (µM)Reference
This compound DerivativeHCT-116Cytotoxicity1.34[6]
This compound DerivativeHepG2Cytotoxicity7.37[7]
Fluoroindole-tethered chromeneA549Cytotoxicity7.9-9.1[3]
Fluoroindole-tethered chromenePC-3Cytotoxicity7.9-9.1[3]
4-Fluorophenyl chalcone-containing derivativeMCF-7Cytotoxicity12.37[8]
Indole dihydroisoxazole (B8533529) derivativeJurkatAntiproliferative21.83[9]
Indole dihydroisoxazole derivativeHL-60Antiproliferative19.14[9]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget KinaseAssay TypeIC₅₀ (nM)Reference
This compound DerivativeVEGFR-2Kinase Inhibition3.8[3]

Table 3: Serotonin Receptor and Transporter Binding Affinity of this compound Derivatives

CompoundTargetAssay TypeKᵢ (nM)Reference
4-Fluoro-2-{5-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-pentyl}-isoindole-1,3-dioneSerotonin Transporter (Rat)[³H]paroxetine displacement0.40[10]
4-Fluoro-2-{5-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-pentyl}-isoindole-1,3-dioneD₂ Dopamine Receptor (Human)[³H]spiperone displacement12[10]

Experimental Protocols

Protocol 1: Leimgruber-Batcho-like Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.[5][11]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

  • Use N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: General Synthesis of Kinase Inhibitors from a 4-Fluoro-7-azaindole (B18240) Analog

This protocol details a general method for synthesizing kinase inhibitors, which can be adapted for this compound derivatives.[1] The example uses 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, an analog of this compound.

Materials:

  • Halogenated 4-fluoro-7-azaindole

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure (Buchwald-Hartwig Amination):

  • In a sealed tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the halogenated 4-fluoro-7-azaindole and the desired amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Protocol 3: Speeter-Anthony Synthesis of Tryptamine Derivatives for Serotonin Receptor Modulators

This protocol outlines the synthesis of tryptamine-based serotonin receptor modulators, a strategy that can be applied to this compound.[12]

Materials:

  • 4-Fluoro-1H-indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Secondary amine (e.g., dimethylamine)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Formation of the Indole-3-glyoxylyl Chloride: Dissolve 4-fluoro-1H-indole (1 equivalent) in anhydrous diethyl ether and cool to 0 °C. Add oxalyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is the 4-fluoro-indole-3-glyoxylyl chloride.

  • Amidation: Suspend the crude glyoxylyl chloride in anhydrous diethyl ether and cool to 0 °C. Add a solution of the desired secondary amine in a suitable solvent. Stir for 2-3 hours at room temperature. Filter the reaction mixture and wash the solid with diethyl ether. The filtrate contains the desired N,N-dialkyl-4-fluoro-indole-3-glyoxylamide. Concentrate the filtrate under reduced pressure.

  • Reduction: In a separate flame-dried flask, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF. Cool to 0 °C and add a solution of the crude glyoxylamide in anhydrous THF dropwise. After the addition, reflux the mixture for 4-6 hours. Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again. Filter the resulting solid through a pad of Celite and wash thoroughly with THF. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired 4-fluoro-N,N-dialkyltryptamine.

Visualizations

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_products Pharmaceutical Scaffolds 4_Fluoroindole This compound Functionalization Functionalization (e.g., Vilsmeier-Haack, Friedel-Crafts) 4_Fluoroindole->Functionalization Step 1 Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Coupling Step 2 Final_Modification Final Modification / Derivatization Coupling->Final_Modification Step 3 Kinase_Inhibitor Kinase Inhibitor Scaffold Final_Modification->Kinase_Inhibitor Serotonin_Modulator Serotonin Modulator Scaffold Final_Modification->Serotonin_Modulator Other_APIs Other Active Pharmaceutical Ingredients Final_Modification->Other_APIs G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation, Angiogenesis, Cell Survival Akt->Cell_Proliferation PKC PKC PLCg->PKC PKC->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Inhibitor This compound-based Kinase Inhibitor Inhibitor->VEGFR2 G 4_Fluoroindole_Analog 4-Fluoro-7-azaindole (Starting Material) Buchwald_Hartwig Buchwald-Hartwig Amination 4_Fluoroindole_Analog->Buchwald_Hartwig Intermediate Aminated Intermediate Buchwald_Hartwig->Intermediate Amine_Partner Amine Coupling Partner Amine_Partner->Buchwald_Hartwig Further_Modification Further Modification (e.g., Urea formation) Intermediate->Further_Modification Kinase_Inhibitor Final Kinase Inhibitor Further_Modification->Kinase_Inhibitor

References

Application Notes and Protocols: 4-Fluoroindole in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-fluoroindole as a building block for advanced materials in organic electronics. While direct reports on the performance of materials synthesized specifically from this compound are limited in publicly available literature, the strategic incorporation of fluorine into organic semiconductors is a well-established strategy for enhancing device performance. This document outlines the expected benefits, presents performance data from closely related fluorinated indole (B1671886) derivatives, and provides detailed protocols for the synthesis of this compound-based polymers and the fabrication of organic electronic devices.

Introduction to this compound in Organic Electronics

This compound is a versatile heterocyclic compound that serves as a valuable precursor for the synthesis of novel organic semiconductors. The introduction of a fluorine atom onto the indole core significantly influences the electronic properties of the resulting materials. Fluorination is a common strategy in the design of high-performance organic electronic materials for several key reasons:

  • Tuning of Energy Levels: The high electronegativity of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organic semiconductor. This can lead to improved air stability and better energy level alignment with other materials in a device, facilitating more efficient charge injection and transport.

  • Enhanced Intermolecular Interactions: Fluorine substitution can promote favorable intermolecular interactions, such as π-π stacking, which are crucial for efficient charge transport in the solid state.[1]

  • Improved Solubility and Morphology: The presence of fluorine can influence the solubility of the material in organic solvents, which is a critical factor for solution-based processing of thin films. It can also impact the thin-film morphology, leading to more ordered structures that enhance charge carrier mobility.

Indole derivatives, in general, are attractive components for organic electronics due to their electron-rich nature and planar structure, which facilitates π-conjugation and charge transport.[1] The combination of the indole scaffold with fluorine substitution makes this compound a promising building block for a new generation of organic semiconductors for applications in Organic Thin-Film Transistors (OTFTs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

Data Presentation: Performance of Fluorinated Indole Derivatives and Related Organic Semiconductors

Material ClassDevice TypeKey Performance MetricValueReference Compound
Fluorinated Indolone DerivativeOTFTHole Mobility (µh)0.1 cm²/V·s(3Z,3′Z)-3,3′-((5,5′-((E)-ethene-1,2-diyl)bis(thiophene-2,5-diyl))bis(methanylylidene))bis(5-fluoro-1-octylindolin-2-one)
Indolo[3,2-b]indole CopolymerOPVPower Conversion Efficiency (PCE)8.84%Copolymer of indolo[3,2-b]indole and singly fluorinated benzothiadiazole
Fluorinated Isoindigo PolymerOTFTElectron Mobility (µe)0.43 cm²/V·sPFII2T
Fluorinated Isoindigo PolymerOTFTHole Mobility (µh)1.85 cm²/V·sPFII2T
Pyrido[2,3-b]indole DerivativeOLEDExternal Quantum Efficiency (EQE)>30%Bipolar host material for blue phosphorescent OLED
Organoboron Indole ComplexOLEDExternal Quantum Efficiency (EQE)10.2%Red fluorescent emitter

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative this compound-based copolymer and the fabrication of organic thin-film transistors, a fundamental device for characterizing organic semiconductors.

Protocol 1: Synthesis of a this compound-Based Donor-Acceptor Copolymer

This protocol describes the synthesis of a hypothetical alternating copolymer of this compound and a common acceptor unit, benzothiadiazole, via a Suzuki coupling reaction.

Materials:

  • Monomer 1: N-alkylated 4-fluoro-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

  • Monomer 2: 4,7-dibromo-2,1,3-benzothiadiazole

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Anhydrous potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous toluene (B28343)

  • Phase-transfer catalyst (optional): Aliquat 336

Procedure:

  • Monomer Synthesis: The N-alkylated 4-fluoro-2,7-dibromoindole is first synthesized from this compound. This is then converted to the corresponding bis(boronic ester) monomer via a Miyaura borylation reaction.

  • Polymerization Setup: In a Schlenk flask, add equimolar amounts of the N-alkylated 4-fluoro-2,7-bis(boronic ester)indole and 4,7-dibromo-2,1,3-benzothiadiazole.

  • Degassing: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Anhydrous toluene is added via cannula, followed by an aqueous solution of K₂CO₃ (2 M). If a phase-transfer catalyst is used, it is added at this stage.

  • Catalyst Addition: The palladium catalyst (1-2 mol%) is added to the reaction mixture under a positive flow of argon.

  • Reaction: The mixture is heated to 90 °C and stirred vigorously for 48-72 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform (B151607) or chlorobenzene.

  • Drying: The purified polymer is precipitated again in methanol, collected by filtration, and dried under vacuum at 40-50 °C for 24 hours.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Thin-Film Transistor (OTFT)

This protocol describes the fabrication of an OTFT using the synthesized this compound-based polymer as the active semiconductor layer.

Materials:

  • Substrate: Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and gate dielectric, respectively).

  • Semiconductor: Solution of the synthesized this compound-based polymer in chloroform (5-10 mg/mL).

  • Dielectric Surface Treatment (optional): Octadecyltrichlorosilane (OTS) solution in toluene.

  • Source/Drain Electrodes: Gold (Au).

Procedure:

  • Substrate Cleaning: The Si/SiO₂ substrate is cleaned by ultrasonication in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues and improve the surface hydrophilicity.

  • Dielectric Surface Treatment (optional but recommended): The cleaned substrate is immersed in a dilute solution of OTS in toluene for 30 minutes to form a self-assembled monolayer. This treatment improves the ordering of the semiconductor molecules at the dielectric interface. The substrate is then rinsed with fresh toluene and dried.

  • Semiconductor Deposition: The this compound-based polymer solution is deposited onto the treated SiO₂ surface via spin-coating. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

  • Annealing: The substrate with the semiconductor film is annealed on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30-60 minutes in a nitrogen-filled glovebox. This step removes residual solvent and can improve the crystallinity of the polymer film.

  • Source/Drain Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are deposited on top of the semiconductor layer by thermal evaporation through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

  • Device Characterization: The electrical characteristics of the OTFT (transfer and output curves) are measured using a semiconductor parameter analyzer in a dark, shielded probe station under ambient or inert atmosphere. From these measurements, key parameters such as hole/electron mobility, on/off ratio, and threshold voltage can be extracted.

Visualizations

The following diagrams illustrate the logical workflows and structures described in these application notes.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification cluster_end Final Product start This compound step1 N-Alkylation & Bromination start->step1 1. Functionalization step2 Miyaura Borylation step1->step2 2. Borylation step3 Suzuki Coupling with Comonomer step2->step3 3. Polymerize step4 Precipitation step3->step4 4. Isolate step5 Soxhlet Extraction step4->step5 5. Purify end_product This compound-based Copolymer step5->end_product 6. Dry

Caption: Logical workflow for the synthesis of a this compound-based copolymer.

OTFT_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization sub Si/SiO₂ Substrate clean Cleaning (Ultrasonication, UV-Ozone) sub->clean ots OTS Surface Treatment clean->ots spin Spin-Coating of This compound Polymer ots->spin anneal Thermal Annealing spin->anneal evap Thermal Evaporation of Au Source/Drain Electrodes anneal->evap measure Electrical Measurement evap->measure

Caption: Experimental workflow for the fabrication of an OTFT.

OLED_Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host with this compound-based Emitter) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Substrate (e.g., Glass)

Caption: General device structure of an OLED.

OPV_Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ActiveLayer Active Layer (Bulk Heterojunction) (this compound Polymer:Acceptor) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Substrate (e.g., Glass)

Caption: General device structure of an OPV.

References

Application Notes: Synthesis and Evaluation of 4-Fluoroindole-Derived Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole (B1671886) derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide-ranging therapeutic potential, including significant anti-cancer properties.[1][2] The incorporation of a fluorine atom into the indole scaffold, specifically at the 4-position, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological profiles.[3] 4-Fluoroindole-based compounds have emerged as promising scaffolds for the development of novel anti-cancer agents, targeting various hallmarks of cancer.[4][5] These agents have been shown to exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[6][7] This document provides detailed protocols for the synthesis of a this compound core structure, along with methodologies for evaluating the anti-cancer activity of its derivatives.

Synthetic Protocols

A common and efficient method for preparing the this compound scaffold is the Leimgruber-Batcho indole synthesis. This two-step procedure is adaptable for larger-scale synthesis and begins with 2-fluoro-6-nitrotoluene (B1294474).[8][9]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine [8][9]

  • To a reaction flask, add 2-fluoro-6-nitrotoluene (1.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (2.0-3.0 eq).[8]

  • Use N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture to reflux and stir until the condensation reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound [8][9]

  • Dissolve the crude intermediate from Step 1 in methanol (B129727) or ethanol.[8]

  • Add a metallic reducing catalyst, such as 10% Palladium on carbon (Pd/C).[8]

  • Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[8]

  • Maintain the reaction temperature between 15–30 °C for 3–12 hours.[8]

  • After the reaction is complete (monitored by TLC), filter off the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

G cluster_synthesis Synthesis Workflow A 2-Fluoro-6-nitrotoluene B Condensation with DMF-DMA A->B DMF, Reflux C (E)-2-(2-fluoro-6-nitrophenyl)- N,N-dimethylvinanamine B->C D Reductive Cyclization (H2, Pd/C) C->D Methanol E This compound D->E

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Biological Evaluation Protocols

Once novel this compound derivatives are synthesized, their anti-cancer potential can be assessed using a variety of in vitro assays.

Protocol 2: Cell Viability MTT Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Cell Seeding: Harvest cells in the exponential growth phase and seed them into 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations may range from 1 nM to 100 µM.[4][10] Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[4][10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[4]

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins.

  • Cell Lysis: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours. Collect the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Mechanism of Action: Apoptosis Induction

Many indole-based anti-cancer agents function by inducing apoptosis (programmed cell death).[7] A plausible mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[7]

G cluster_pathway Apoptosis Signaling Pathway Indole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by a this compound derivative.

Quantitative Data

The anti-proliferative activity of various indole derivatives is typically reported as IC₅₀ values. The table below summarizes data for representative compounds from the literature.

Compound ClassDerivativeCell LineIC₅₀ (µM)Reference
Indolyl-1,2,4-triazole 4-Fluorophenyl derivative (7c)PC34[11]
Indole-Chalcone N-ethyl-3-acetylindole derivativeMDA-MB-23113-19[6]
Makaluvamine Analog 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ)Various0.01-10[10]
Indole-based Bcl-2 Inhibitor Compound U2MCF-71.2[7]
Coumarin-indole Compound 3MGC-8030.011[1]

In Vivo Efficacy

In addition to in vitro studies, promising compounds are often evaluated in animal models. For example, the makaluvamine analog FBA-TPQ was tested in a mouse MCF-7 xenograft model.[10]

CompoundDosageTumor Growth InhibitionReference
FBA-TPQ20 mg/kg/d, 3 d/wk for 1 week~71.6%[10]
FBA-TPQ5 mg/kg/d, 3 d/wk for 3 weeks~36.2%[10]

These data highlight the potential of this compound derivatives as a versatile scaffold for developing potent and selective anti-cancer agents. Further derivatization and optimization, guided by structure-activity relationship (SAR) studies, can lead to the discovery of clinical candidates.

References

4-Fluoroindole in the Development of Neuroactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole is a fluorinated derivative of the indole (B1671886) scaffold, a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. These modulations include alterations in metabolic stability, lipophilicity, and binding affinity to various biological targets.[1][2] Consequently, this compound has emerged as a valuable building block in the design and synthesis of novel neuroactive compounds, particularly those targeting dopaminergic and serotonergic systems, which are implicated in a variety of central nervous system (CNS) disorders.[3][4][5]

These application notes provide an overview of the utility of this compound in the development of neuroactive compounds, with a focus on its application in the synthesis of potent and selective ligands for dopamine (B1211576) and serotonin (B10506) receptors. Detailed protocols for the synthesis of this compound, a representative neuroactive derivative, and relevant biological assays are also provided.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the binding affinities of representative neuroactive compounds derived from or related to fluoroindoles for key CNS targets. This data highlights the potential of the fluoroindole scaffold in achieving high affinity and selectivity.

Table 1: Binding Affinities (Ki, nM) of Lumateperone (ITI-007) and Related Compounds at Various CNS Receptors

Compound5-HT2AD2D1SERT
Lumateperone (ITI-007) 0.54325262
Compound 11 128.051.0-9.2
Compound 4 >1000>1000-47.0

Data for Lumateperone (ITI-007) from various sources. Data for compounds 4 and 11 from another study.[4]

Table 2: Binding Affinities (Ki, nM) of Fluoro-substituted Phenylalkylamine Derivatives at Dopamine Receptors

CompoundD1D2
2-(4-Fluoro-3-hydroxyphenyl)ethylamine 2-fold less than Dopamine2-fold less than Dopamine
N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine Decreased affinityEnhanced affinity
N-n-Propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine Decreased affinityHigh potency and selectivity

Data extracted from a study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives.[3]

Table 3: Binding Affinities (Ki, nM) of 4-(5-Fluoro-1H-indol-3-yl)cyclohexylamine Derivatives at Serotonin Transporter (SERT) and 5-HT1A Receptor

CompoundSERT5-HT1A
Lead Compound High AffinityHigh Affinity
1-(4-indolyl)piperazine derivative PromisingPromising
2-(1H-indol-4-yloxy)ethylamine derivative PromisingPromising

Qualitative summary from a study on 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine derivatives.[5]

Experimental Protocols

Chemical Synthesis

a) Synthesis of this compound via Leimgruber-Batcho Synthesis

This protocol describes a common and efficient method for the synthesis of this compound from 2-fluoro-6-nitrotoluene (B1294474).[6][7][8]

Step 1: Synthesis of (E)-1-(2-(2-Fluoro-6-nitrophenyl)vinyl)-N,N-dimethylamine

  • To a solution of 2-fluoro-6-nitrotoluene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 115-125 °C) for 18-24 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine product, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and methanol.[8]

  • Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney nickel.[1][8]

  • Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by the addition of hydrazine (B178648) hydrate.[6][8]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (or with hydrazine addition) until the reaction is complete (monitor by TLC). The reaction is typically exothermic.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

b) Synthesis of a Representative Neuroactive Compound: N-((4-Fluoro-1H-indol-3-yl)methyl)ethanamine (Hypothetical Example)

This protocol outlines a potential synthetic route for a simplified neuroactive compound based on the this compound scaffold.

Step 1: Vilsmeier-Haack Formylation of this compound

  • To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-1H-indole-3-carbaldehyde.

Step 2: Reductive Amination

  • To a solution of 4-fluoro-1H-indole-3-carbaldehyde (1 equivalent) and ethylamine (B1201723) (1.5 equivalents) in methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium borohydride (B1222165) (NaBH4) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-((4-fluoro-1H-indol-3-yl)methyl)ethanamine.

Biological Assays

a) Dopamine D2 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[10][11][12]

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Determiner: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compound: this compound derivative.

  • Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:

    • Total Binding: Membrane preparation, assay buffer, and radioligand.

    • Non-specific Binding: Membrane preparation, non-specific binding determiner, and radioligand.

    • Competition: Membrane preparation, varying concentrations of the test compound, and radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the binding by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to antagonize the 5-HT2A receptor-mediated increase in intracellular calcium.[13][14][15]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound derivative.

  • Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Inject a pre-determined EC80 concentration of serotonin into the wells.

    • Measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the response to the control (agonist only).

    • Plot the normalized response against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors.

G_protein_signaling cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC_D2 Adenylate Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 decreases PKA_D2 PKA cAMP_D2->PKA_D2 reduces activation CellularResponse_D2 Inhibition of Cellular Response PKA_D2->CellularResponse_D2 Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR binds Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates CellularResponse_5HT2A Stimulation of Cellular Response Ca2->CellularResponse_5HT2A PKC->CellularResponse_5HT2A

Caption: GPCR signaling pathways for D2 and 5-HT2A receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of novel neuroactive compounds based on the this compound scaffold.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization cluster_preclinical Preclinical Development Start Starting Materials (e.g., 2-fluoro-6-nitrotoluene) Synthesis_4FI Synthesis of This compound Start->Synthesis_4FI Derivative_Synth Synthesis of Neuroactive Derivatives Synthesis_4FI->Derivative_Synth Purification Purification and Characterization Derivative_Synth->Purification Binding_Assay Receptor Binding Assays (e.g., Dopamine D2) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., 5-HT2A Calcium Flux) Purification->Functional_Assay Data_Analysis Data Analysis (IC50, Ki determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivative_Synth Iterative Design In_Vivo In Vivo Efficacy and Safety Studies Lead_Opt->In_Vivo

Caption: Workflow for neuroactive compound development.

References

Application Notes and Protocols for the Quantification of 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Fluoroindole in various matrices. The following methods are based on established analytical techniques for indole (B1671886) and its derivatives and have been adapted to suit the specific properties of this compound.

Introduction

This compound is a halogenated derivative of indole, a prominent heterocyclic organic compound. Its structural similarity to tryptophan and other endogenous indoles makes it a compound of interest in pharmaceutical and biological research. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods for this compound quantification is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Technique Principle Typical Application Key Advantages Considerations
HPLC-UV/FLD Chromatographic separation followed by detection using UV absorbance or fluorescence.Quantification in bulk drug substance, pharmaceutical formulations, and process monitoring.Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to MS methods; potential for matrix interference.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Analysis of volatile impurities and quantification in simple matrices.High chromatographic resolution for volatile compounds, provides structural information.Requires derivatization for non-volatile samples; potential for thermal degradation.
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry.Trace-level quantification in complex biological matrices (plasma, tissue, urine).High sensitivity (ng/mL to pg/mL), high selectivity, structural confirmation.Higher equipment cost and complexity.

Experimental Protocols

LC-MS/MS Method for Quantification in Biological Matrices

This protocol is adapted from established methods for indole quantification in biological samples and is recommended for achieving high sensitivity and selectivity.[1][2]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological matrix (e.g., plasma, serum, tissue homogenate), add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Indole-d7).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Analyte): Precursor ion (Q1): m/z 136.1 -> Product ion (Q3): m/z 109.1 (tentative, requires experimental confirmation).

    • Indole-d7 (Internal Standard): Precursor ion (Q1): m/z 125.1 -> Product ion (Q3): m/z 97.1 (tentative, requires experimental confirmation).[2]

  • Instrument Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and collision energy for maximum signal intensity.

d. Quantitative Data Summary

Parameter Value Reference
Linearity Range 1 - 1000 ng/mLAdapted from[2]
Lower Limit of Quantification (LLOQ) 1 ng/mLAdapted from[2]
Accuracy 85 - 115%Standard acceptance criteria
Precision (%RSD) < 15%Standard acceptance criteria
Recovery > 80%Adapted from[2]
HPLC-UV/FLD Method for Purity Assessment

This protocol is suitable for determining the purity of this compound in bulk material or pharmaceutical formulations.[3][4]

a. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid or trifluoroacetic acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: Monitor at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 270-280 nm).

    • Fluorescence (FLD): Excitation at ~280 nm and Emission at ~350 nm (to be optimized).

c. Quantitative Data Summary

Parameter Value Reference
Linearity Range 0.1 - 100 µg/mLAdapted from[4]
Limit of Detection (LOD) ~0.03 µg/mLAdapted from[4]
Limit of Quantification (LOQ) ~0.1 µg/mLAdapted from[4]
GC-MS Method for Impurity Profiling

This protocol is intended for the identification and semi-quantification of volatile impurities in this compound samples.[3]

a. Sample Preparation

  • Dissolve approximately 1-2 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).

b. GC-MS Conditions

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: 40 - 450 m/z.

c. Data Analysis

  • Identify the main this compound peak and any impurity peaks in the total ion chromatogram (TIC).

  • Compare the mass spectra of the peaks with a reference library (e.g., NIST) for impurity identification.

  • Estimate the relative purity by calculating the area percentage of the main peak relative to the total peak area.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) precip Protein Precipitation (Acetonitrile + IS) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc HPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve (Concentration vs. Response) integrate->curve quantify Quantification curve->quantify end Final Concentration quantify->end

Caption: Workflow for this compound quantification.

Concluding Remarks

The protocols provided in this document offer a comprehensive guide for the quantitative analysis of this compound. Method selection should be based on the specific requirements of the study. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH Q2) to ensure the reliability and accuracy of the results. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-fluoroindole scaffold is a privileged structural motif in medicinal chemistry and materials science. The fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of such heterocyclic systems, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These reactions have revolutionized synthetic organic chemistry, providing access to complex molecular architectures under relatively mild conditions.[1] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving halogenated this compound derivatives, intended for researchers in organic synthesis and drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[3] It is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][4] For this compound, this reaction is typically performed at the C5 or C7 position by first introducing a halide (e.g., Br, I).

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of a hypothetical 5-halo-4-fluoroindole with various arylboronic acids.

EntryThis compound SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-4-fluoroindolePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O901285
25-Iodo-4-fluoroindole4-Methoxyphenylboronic acidSPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O100892
37-Bromo-4-fluoroindole3-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851678
45-Iodo-4-fluoroindole4-Cyanophenylboronic acidSPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O110689

Experimental Protocol: Suzuki Coupling using SPhos Pd G3 Precatalyst

This protocol is adapted from established methods for challenging nitrogen-containing heterocycles.[5]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-iodo-4-fluoroindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and potassium phosphate (B84403) (K₃PO₄) (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (typically a 4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 5-aryl-4-fluoroindole.

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_b [R¹-Pd(II)L₂-OR³]⁻ pdiil->pdiil_b Ligand Exchange pdiil_r2 R¹-Pd(II)L₂-R² pdiil_b->pdiil_r2 Transmetalation pdiil_r2->pd0 Reductive Elimination r1r2 R¹-R² (Product) pdiil_r2->r1r2 r1x R¹-X (Halo-Indole) r1x->pdiil r2b R²-B(OR)₂ (Boronic Acid) + Base r2b->pdiil_b

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Catalyst, & Base B Establish Inert Atmosphere A->B C Add Degassed Solvents B->C D Heat to Target Temperature C->D E Monitor by TLC / LC-MS D->E F Cool & Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate Organic Phase G->H I Flash Column Chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex and in the presence of a base.[7][8] This reaction is a powerful method for vinylating the this compound core, typically at a halogenated position. The stereoselectivity of the reaction often favors the trans product.[8]

Data Presentation: Heck-Mizoroki Reaction Conditions

EntryThis compound SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-4-fluoroindolen-Butyl acrylate (B77674)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
27-Iodo-4-fluoroindoleStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1201882
35-Bromo-4-fluoroindoleAcrylonitrilePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA1102068

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a Schlenk tube, combine 5-bromo-4-fluoroindole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Add anhydrous DMF, triethylamine (B128534) (Et₃N) (1.5 equiv), and n-butyl acrylate (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Isolation: Purify the residue by column chromatography to obtain the vinylated product.

Visualization: Heck-Mizoroki Reaction

Heck_Cycle cluster_regen Base Regeneration pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_alkene Alkene Complex pdiil->pdiil_alkene Alkene Coordination pd_sigma σ-Alkyl Pd(II) pdiil_alkene->pd_sigma Migratory Insertion HX H-Pd(II)L₂-X pd_sigma->HX β-Hydride Elimination product Product pd_sigma->product Base Base Base->pd0 [Base-H]⁺X⁻ r1x R¹-X (Halo-Indole) r1x->pdiil alkene Alkene alkene->pdiil_alkene

Caption: Catalytic cycle for the Heck-Mizoroki cross-coupling reaction.[7][9]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp)-C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[10][11] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt, along with an amine base.[12] This reaction is invaluable for installing alkynyl moieties onto the this compound ring system.

Data Presentation: Sonogashira Coupling Conditions

EntryThis compound SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Iodo-4-fluoroindolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
27-Bromo-4-fluoroindoleTrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (5)DiisopropylamineToluene801285
35-Iodo-4-fluoroindole1-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF25893

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 5-iodo-4-fluoroindole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous THF, followed by triethylamine (Et₃N) (2.0 equiv) and the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse the pad with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Visualization: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_R1 R¹-Pd(II)L₂-X Pd0->PdII_R1 Oxidative Addition (R¹X) PdII_R1R2 R¹-Pd(II)L₂-C≡CR² PdII_R1->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product_Out R¹-C≡CR² PdII_R1R2->Product_Out CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR² CuX->Cu_Alkyne Alkyne H-C≡CR² Alkyne->CuX Base Cu_Alkyne->PdII_R1 CuX

Caption: Simplified catalytic cycles for the Sonogashira reaction.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[14][15] This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and high efficiency.[16] For this compound, it allows the introduction of various primary and secondary amines at halogenated positions.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryThis compound SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-4-fluoroindoleMorpholine (B109124)Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001291
27-Bromo-4-fluoroindoleAnilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃t-AmylOH1101884
35-Iodo-4-fluoroindoleBenzylaminePd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃Dioxane1001088

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried vial.

  • Reagent Addition: Add anhydrous toluene, followed by 5-bromo-4-fluoroindole (1.0 equiv) and morpholine (1.2 equiv).

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude product by flash column chromatography to afford the aminated this compound.

Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pd_amido R¹-Pd(II)L₂(NR²R³) pdiil->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product R¹-NR²R³ (Product) pd_amido->product r1x R¹-X (Halo-Indole) r1x->pdiil amine HNR²R³ (Amine) + Base amine->pd_amido

References

Application Notes and Protocols: Derivatization of the 4-Fluoroindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a fluorine atom onto this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, often leading to enhanced therapeutic potential.[1] 4-Fluoroindole, in particular, serves as a crucial building block for a wide range of biologically active compounds and advanced materials.[2][3] The fluorine atom at the 4-position can enhance metabolic stability, control molecular conformation, and improve binding affinity to biological targets.[1][4]

This document provides detailed application notes and protocols for the derivatization of the this compound scaffold, focusing on synthetic strategies, experimental procedures, and the applications of the resulting derivatives in drug discovery and materials science.

Synthetic Strategies for Derivatization

The this compound scaffold offers several positions for functionalization, primarily at the N1, C2, and C3 positions of the pyrrole (B145914) ring, as well as the C5, C6, and C7 positions of the benzene (B151609) ring. The unique electronic properties conferred by the fluorine atom influence the reactivity at these sites.

1.1. N1-Position Derivatization (N-Substitution) Substitution at the nitrogen atom (N1) is a common strategy to introduce various functional groups. This is typically achieved by deprotonating the indole nitrogen with a strong base to form a nucleophilic indolide anion, which then reacts with an electrophile.

  • Method: Deprotonation with bases like sodium hydride (NaH) or potassium hydride (KH) followed by reaction with alkyl halides, acyl chlorides, or other electrophiles.[5]

1.2. C2-Position Derivatization Direct functionalization at the C2 position is challenging due to the inherent reactivity of the C3 position. However, it can be achieved through methods like directed ortho-lithiation.

  • Method: This strategy involves the use of a directing group on the N1 position. The substrate is treated with a strong base like n-butyllithium to selectively deprotonate the C2 position, followed by quenching with an electrophile.[5]

1.3. C3-Position Derivatization The C3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic substitution.

  • Methods:

    • Vilsmeier-Haack Reaction: Formylation at C3 using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

    • Mannich Reaction: Aminomethylation at C3 using formaldehyde, a secondary amine, and acetic acid.

    • Friedel-Crafts Acylation: Acylation at C3 using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst.

    • Grignard Reagent Activation: The C3 position can be activated for reaction with electrophiles by first treating the N-protected indole with a Grignard reagent, such as methylmagnesium bromide.[5]

1.4. Benzene Ring Derivatization (C5, C6, C7) Functionalization of the benzene portion of the this compound scaffold is more challenging and often requires specific directing groups to achieve site-selectivity.

  • Method: The use of directing groups on the N1 position, such as P(O)tBu₂, can direct metallation and subsequent functionalization to specific positions like C7 or C6 with catalysts like palladium or copper.[6][7]

A general overview of the derivatization sites on the this compound scaffold is presented below.

Caption: Key sites for functionalization on the this compound scaffold.

Data Presentation

The derivatization of the this compound scaffold has led to compounds with a wide range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Anti-HIV-1 Activity of this compound Derivatives The introduction of a fluorine atom at the C4 position has been shown to significantly enhance anti-HIV-1 activity.

CompoundFluorine PositionEC₅₀ (nM)Target
Non-fluorinated Indole-~2500HIV-1 Reverse Transcriptase
This compound Derivative (IV)4-F50HIV-1 Reverse Transcriptase
7-carboxamide-4-fluoroindole (22)4-F0.14HIV-1
Benzenesulfonyl 4-fluoro-indolecarboxamide (20h)4-F0.5HIV-1 WT
(Data sourced from BenchChem Technical Guide)[1]

Table 2: Biological Activity of Fluorinated 5,6-Dihydroxytryptamine (5,6-DHT) Analogs These derivatives, synthesized from this compound precursors, show altered cytotoxicity and affinity for the serotonin (B10506) uptake system.

CompoundIC₅₀ (µM)¹Affinity vs 5,6-DHT²
5,6-DHT921x
4-Fluoro-5,6-DHT (26a)11732x higher
7-Fluoro-5,6-DHT (26b)Not specified23x higher
4,7-Difluoro-5,6-DHT (26c)12513x higher
¹Inhibition of [³H]thymidine incorporation into DNA of neuroblastoma N-2a cells.
²Affinity for the serotonergic uptake system of N-2a cells.
(Data sourced from Kawase et al., J. Med. Chem. 1990)[8]

Table 3: Antibacterial Activity of Substituted Fluoroindole Derivatives The zone of inhibition was measured against Staphylococcus aureus and Escherichia coli.

CompoundSubstitution PatternZone of Inhibition (mm) vs S. aureus (100µg/ml)Zone of Inhibition (mm) vs E. coli (100µg/ml)
6fElectron-withdrawing groupGood activityGood activity
6iElectron-withdrawing groupGood activityGood activity
6kElectron-withdrawing groupGood activityGood activity
(Qualitative data reported, specific measurements not provided in the source)

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Synthesis of this compound from 2-Fluoro-6-nitrotoluene (B1294474)

This two-step protocol is an efficient method for preparing the this compound scaffold.[2][9]

G start Start Materials: 2-Fluoro-6-nitrotoluene DMF-DMA, DMF step1 Step 1: Condensation - Add starting materials to flask. - Heat to reflux for 20 hours. - Monitor by HPLC/TLC. start->step1 intermediate Intermediate: (E)-2-(2-fluoro-6-nitrophenyl) -N,N-dimethylvinanamine (Crude product, 100% yield) step1->intermediate step2 Step 2: Reductive Cyclization - Dissolve intermediate in Methanol (B129727). - Add 5% Palladium on Carbon (Pd/C). - React under Hydrogen (H₂) overnight. intermediate->step2 end Final Product: This compound step2->end

Caption: Workflow for the synthesis of this compound.

  • Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

    • To a 50 mL reaction flask, add 2-fluoro-6-nitrotoluene (3.1g, 20 mmol) and DMF (15 mL).[9]

    • Under stirring, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (4.76g, 40 mmol).[9]

    • Heat the mixture to reflux and maintain for 20 hours. Monitor the reaction completion by TLC or HPLC.[9]

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude intermediate product (4.2g, 100% yield).[9]

  • Step 2: Synthesis of this compound

    • Place the crude intermediate from Step 1 (2.1g, 10 mmol) into a 50 mL reaction flask.[9]

    • Add methanol (10 mL) and 5% palladium on carbon (300 mg).[9]

    • Stir the mixture at room temperature and introduce hydrogen gas.[9]

    • Continue the reaction overnight.[9]

    • Upon completion, filter the catalyst and concentrate the filtrate to obtain this compound. Further purification can be done by column chromatography.

Protocol 2: General Procedure for N1-Alkylation

This protocol describes a general method for attaching an alkyl group to the N1 position.

  • Suspend sodium hydride (NaH, 1.2 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, 1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 3: C3-Acylation via Friedel-Crafts Reaction

This protocol outlines the acylation of the C3 position.

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq.), portion-wise.

  • Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature until completion (monitor by TLC).

  • Carefully pour the reaction mixture into ice-water to quench.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

Derivatives of this compound are instrumental in various fields due to their enhanced biological and electronic properties.

  • Pharmaceutical Development: The this compound scaffold is a key component in the synthesis of pharmaceuticals for neurological disorders, cancer, and infectious diseases.[3] It is used to prepare:

    • Tryptophan dioxygenase inhibitors for cancer immunotherapy.

    • Potent and selective serotonin reuptake inhibitors (SSRIs).

    • Inhibitors of HIV-1 attachment.

    • Antifungal and antibacterial agents.

    • Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for diabetes management.

  • Materials Science: The unique electronic properties of this compound make it a valuable component in advanced materials.[3] It is incorporated into organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) to enhance device performance.[3][5]

  • Bioimaging: The combination of bioactivity and photophysical properties allows this compound derivatives to be used as probes in bioimaging, for example, in monitoring cancer cells.[5]

The role of fluorination in enhancing drug properties is illustrated in the pathway below, showing how it can block metabolic pathways and improve efficacy.

G cluster_0 Drug Development Pathway cluster_1 Fluorination Strategy Parent Parent Indole Drug Candidate Metabolism Cytochrome P450 (CYP) Oxidative Metabolism Parent->Metabolism Metabolically Labile C-H bond Metabolite Inactive/Toxic Metabolite Metabolism->Metabolite Excretion Rapid Clearance Metabolite->Excretion Fluoro This compound Derivative Blocked Metabolism Blocked at C4 Position Fluoro->Blocked Stable C-F bond Improved Improved Properties: - Enhanced Metabolic Stability - Increased Half-Life - Higher Binding Affinity - Improved Bioavailability Blocked->Improved

Caption: Impact of fluorination on drug metabolism and properties.

Conclusion

The derivatization of the this compound scaffold is a powerful strategy in modern chemical and pharmaceutical research. The presence of the fluorine atom provides a unique handle to fine-tune molecular properties, leading to compounds with superior performance in both therapeutic and material applications. The synthetic protocols and data presented herein offer a valuable resource for researchers aiming to explore the rich chemical space and potential of this compound derivatives. Future innovations in site-selective C-H functionalization will undoubtedly continue to expand the synthetic toolbox for this versatile scaffold.

References

Application Notes: 4-Fluoroindole in the Synthesis of Selective Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of selective serotonin (B10506) reuptake inhibitors (SSRIs) derived from 4-fluoroindole. This document includes detailed synthetic protocols, pharmacological data, and the underlying principles for developing novel antidepressant candidates based on the this compound scaffold.

Introduction

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder and other mood disorders. Their mechanism of action involves the specific inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[1][2] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable starting material for the synthesis of novel SSRI candidates, offering a scaffold for chemical modifications to optimize potency and selectivity. This document outlines the synthesis of a representative this compound-based SSRI and the protocols for its pharmacological evaluation.

Synthetic Pathway

A plausible and efficient route to synthesize this compound-based SSRIs involves a two-step process starting from this compound. The first step is a Mannich reaction to produce the key intermediate, 4-fluoro-gramine. This is followed by the alkylation of a suitable secondary amine with 4-fluoro-gramine to yield the final product.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Alkylation This compound This compound 4-Fluoro-gramine 4-Fluoro-gramine This compound->4-Fluoro-gramine Acetic Acid Formaldehyde_Dimethylamine Formaldehyde (B43269), Dimethylamine (B145610) Formaldehyde_Dimethylamine->4-Fluoro-gramine Secondary_Amine Secondary Amine (e.g., Piperidine) Target_SSRI This compound-based SSRI Secondary_Amine->Target_SSRI 4-Fluoro-gramine_from_step1 4-Fluoro-gramine 4-Fluoro-gramine_from_step1->Target_SSRI Base, Solvent

Caption: Synthetic workflow for preparing a this compound-based SSRI.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-gramine (3-((Dimethylamino)methyl)-4-fluoro-1H-indole)

This protocol is adapted from established methods for the synthesis of gramine (B1672134) and its derivatives via the Mannich reaction.

Materials:

  • This compound

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Glacial Acetic Acid

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (B109758) (CH2Cl2)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • To this solution, add dimethylamine solution (1.2 eq) dropwise while stirring. An exothermic reaction may be observed.

  • Cool the mixture in an ice bath and then add formaldehyde solution (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and basify with a cold NaOH solution to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure to obtain crude 4-fluoro-gramine, which can be purified by column chromatography.

Protocol 2: Synthesis of a Representative this compound-based SSRI

This protocol describes the alkylation of a secondary amine with the synthesized 4-fluoro-gramine.

Materials:

  • 4-Fluoro-gramine

  • Secondary amine (e.g., piperidine, 1.1 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of 4-fluoro-gramine (1.0 eq) in acetonitrile, add the secondary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target this compound-based SSRI.

Pharmacological Evaluation

The inhibitory activity of the synthesized compounds on the serotonin transporter (SERT), as well as on dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters to assess selectivity, is determined using radioligand binding assays.

Protocol 3: SERT, DAT, and NET Radioligand Binding Assays

This protocol provides a general method for determining the binding affinity (Ki) of the synthesized compounds.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), or [³H]Nisoxetine (for NET) as radioligands

  • Synthesized this compound-based SSRI

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM fluoxetine (B1211875) for SERT)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membrane homogenates from the transfected HEK293 cells.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the synthesized test compound.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the competition binding data.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G Start Start Prepare_Reagents Prepare Radioligand, Test Compound, and Cell Membranes Start->Prepare_Reagents Incubate Incubate Components in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Measure_Radioactivity Quantify Radioactivity with Scintillation Counter Filter->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki Values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the radioligand binding assay.

Data Presentation

The following table summarizes the binding affinities (Ki values in nM) of a series of fluorinated indole (B1671886) derivatives for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. While not direct this compound derivatives, these compounds feature a fluorinated indole moiety and provide valuable structure-activity relationship insights.

Compound IDR GroupLinker Length (n)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)
4 H447.0>1000167.0
8 OCH₃423.0>1000>1000
11 F29.2288.0>1000
12 F3-229.0-

Data adapted from a study on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.[3]

Structure-Activity Relationship (SAR)

The data from the table suggests several important structure-activity relationships for these fluorinated indole derivatives:

  • Effect of Fluorine Substitution: The introduction of a fluorine atom on the indole ring (Compound 11) significantly increases the binding affinity for SERT (Ki = 9.2 nM) compared to the unsubstituted analog (Compound 4, Ki = 47.0 nM).[3] This highlights the beneficial role of fluorine in enhancing potency.

  • Influence of Linker Length: The length of the alkyl linker between the indole-pyrrolidine-2,5-dione core and the azaindole moiety appears to influence selectivity. A shorter linker (n=2 in Compound 11) is associated with higher SERT affinity and some DAT affinity, while a longer linker (n=4 in Compound 4) shows moderate SERT and NET affinity.

  • Impact of other Substituents: A methoxy (B1213986) group at the R position (Compound 8) also improves SERT affinity compared to the unsubstituted compound, suggesting that electron-donating groups at this position can be favorable.

G 4-Fluoroindole_Core This compound Core SERT_Binding SERT Binding Affinity and Selectivity 4-Fluoroindole_Core->SERT_Binding Enhances Potency Linker Alkyl Linker Linker->SERT_Binding Modulates Selectivity (SERT vs DAT/NET) Amine_Group Amine Group Amine_Group->SERT_Binding Essential for Pharmacophore

Caption: Key structural elements influencing SERT binding affinity.

Signaling Pathway

SSRIs exert their therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicles->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptors Binding Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Activation SSRI This compound-based SSRI SSRI->SERT Inhibition

Caption: Mechanism of action of a this compound-based SSRI at the synapse.

Conclusion

This compound is a promising scaffold for the development of novel and potent selective serotonin reuptake inhibitors. The synthetic route via a Mannich reaction followed by alkylation is a versatile method for generating a library of analogs for structure-activity relationship studies. The provided protocols for synthesis and pharmacological evaluation offer a comprehensive framework for researchers in the field of antidepressant drug discovery. The favorable impact of fluorine substitution on SERT affinity underscores the potential of this chemical space for identifying new clinical candidates.

References

Application Notes and Protocols for the Synthesis of HIV-1 Attachment Inhibitors Using 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of a promising class of HIV-1 attachment inhibitors derived from 4-fluoroindole. These compounds act by targeting the viral envelope glycoprotein (B1211001) gp120, preventing its initial interaction with the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle.[1] This document outlines the synthetic route, experimental procedures for biological evaluation, and quantitative data on the antiviral activity of these inhibitors. The provided protocols and data aim to facilitate further research and development of this important class of antiretroviral agents.

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies with diverse mechanisms of action. One of the most attractive targets for antiretroviral drug design is the initial attachment of the virus to the host cell. This process is mediated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells.[2][3][4][5] Small molecules that can inhibit this interaction are known as HIV-1 attachment inhibitors.

A notable class of these inhibitors is based on an indole-3-glyoxamide scaffold. Structure-activity relationship (SAR) studies have demonstrated that substitution on the indole (B1671886) ring significantly influences antiviral potency. Specifically, the introduction of a fluorine atom at the 4-position of the indole core has been shown to be beneficial for antiviral activity. This document focuses on the synthesis and characterization of these this compound-based HIV-1 attachment inhibitors.

Mechanism of Action: Inhibition of gp120-CD4 Binding

The primary mechanism of action for this class of inhibitors is the allosteric inhibition of the gp120-CD4 interaction. The inhibitor binds to a pocket within the gp120 glycoprotein, inducing a conformational change that prevents its attachment to the CD4 receptor on the host T-cell.[2][3][4][5] This blockade of the initial binding event is crucial as it precedes the subsequent conformational changes in gp120 and the co-receptor binding (to CCR5 or CXCR4) that are necessary for viral fusion and entry into the host cell.

HIV_Attachment_Inhibition cluster_host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Fusion Viral Entry Coreceptor->Fusion 3. Membrane Fusion Inhibitor This compound Inhibitor Inhibitor->gp120 Inhibitor->gp120

Caption: HIV-1 attachment and inhibition pathway.

Data Presentation: Antiviral Activity of this compound Derivatives

The antiviral activity of synthesized this compound-based HIV-1 attachment inhibitors is typically evaluated using cell-based assays. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death, are determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Compound IDIndole SubstitutionEC50 (nM)CC50 (µM)Selectivity Index (SI)
1 4-Fluoro1.2>100>83,333
2 4-Fluoro, 7-(1,2,3-triazol-1-yl)0.1>100>1,000,000
3 4-Fluoro, 7-methoxy0.5>100>200,000

Note: The data presented here is a compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-1H-indol-3-yl)ethane-1,2-dione

This protocol describes a two-step synthesis of a representative this compound-based HIV-1 attachment inhibitor.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Amide Coupling cluster_purification Purification Start This compound Reagent1 Oxalyl Chloride (in anhydrous DCM) Intermediate 3-(Chlorooxalyl)-4-fluoroindole Reagent1->Intermediate Reaction at 0°C to rt Reagent2 N-Benzoylpiperazine (in anhydrous DCM, TEA) Product 1-(4-benzoylpiperazin-1-yl)-2- (4-fluoro-1H-indol-3-yl)ethane-1,2-dione Reagent2->Product Reaction at 0°C to rt Purification Column Chromatography (Silica Gel) Product->Purification

Caption: Synthetic workflow for this compound inhibitor.

Step 1: Synthesis of 3-(Chlorooxalyl)-4-fluoroindole

  • Materials: this compound, oxalyl chloride, anhydrous dichloromethane (B109758) (DCM).

  • Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(chlorooxalyl)-4-fluoroindole, which is typically used in the next step without further purification.

Step 2: Synthesis of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-1H-indol-3-yl)ethane-1,2-dione

  • Materials: Crude 3-(chlorooxalyl)-4-fluoroindole, N-benzoylpiperazine, triethylamine (B128534) (TEA), anhydrous DCM.

  • Procedure: a. Dissolve N-benzoylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C. c. Dissolve the crude 3-(chlorooxalyl)-4-fluoroindole from Step 1 in anhydrous DCM and add it dropwise to the N-benzoylpiperazine solution. d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by TLC. f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product. i. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

HIV-1 Env-Pseudotyped Virus Entry Assay

This protocol describes a common method to evaluate the antiviral activity of the synthesized compounds against HIV-1 entry.

Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_readout Readout cluster_analysis Data Analysis Cells Seed TZM-bl cells in 96-well plates Compounds Prepare serial dilutions of test compounds Virus Prepare HIV-1 Env- pseudotyped virus Incubate1 Pre-incubate virus with compounds for 1 hour Virus->Incubate1 AddVirus Add virus-compound mixture to cells Incubate1->AddVirus Incubate2 Incubate for 48 hours AddVirus->Incubate2 Lyse Lyse cells and add luciferase substrate Incubate2->Lyse Measure Measure luminescence Lyse->Measure Calculate Calculate EC50 values Measure->Calculate

Caption: HIV-1 pseudovirus entry assay workflow.

  • Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Assay Procedure: a. Seed TZM-bl cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight. b. Prepare serial dilutions of the test compounds in culture medium. c. Pre-incubate the HIV-1 Env-pseudotyped virus with the diluted compounds for 1 hour at 37 °C. d. Remove the culture medium from the cells and add the virus-compound mixture. e. Incubate the plates for 48 hours at 37 °C. f. After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: a. The percentage of inhibition is calculated relative to the virus control (no compound). b. The EC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Cytotoxicity Assay
  • Procedure: a. Seed TZM-bl cells in 96-well plates as described above. b. Add serial dilutions of the test compounds to the cells (without virus). c. Incubate for 48 hours. d. Determine cell viability using a standard method, such as the MTT or XTT assay.

  • Data Analysis: a. The percentage of cytotoxicity is calculated relative to the cell control (no compound). b. The CC50 values are determined by plotting the percentage of cytotoxicity against the compound concentration.

Conclusion

The synthesis of HIV-1 attachment inhibitors based on the this compound scaffold represents a viable strategy for the development of new antiretroviral agents. The protocols provided in this document offer a framework for the synthesis and biological evaluation of these compounds. The favorable antiviral activity and high selectivity indices of these inhibitors underscore their potential as candidates for further preclinical and clinical development. Future research may focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy against a broader range of HIV-1 subtypes and drug-resistant strains.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoroindole, a key building block in medicinal chemistry and materials science. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My Fischer indole (B1671886) synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a frequent issue.[1] Several factors can contribute to this problem. Here are the primary causes and troubleshooting steps:

  • Poor Quality of Starting Materials: The purity of the (4-fluorophenyl)hydrazine (B109058) and the corresponding ketone or aldehyde is crucial. Impurities can lead to unwanted side reactions and inhibit the catalyst.

    • Solution: Ensure high purity of starting materials. If necessary, purify the (4-fluorophenyl)hydrazine and the carbonyl compound before use.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the success of the reaction. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1]

    • Solution: The optimal catalyst and its concentration often need to be determined empirically for a specific substrate. A screening of different acid catalysts is recommended.

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the final product.[1]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of two different regioisomers is possible, which can complicate purification and lower the yield of the desired this compound.[1]

    • Solution: To avoid this, consider using a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is necessary, the reaction conditions (e.g., acidity of the medium) can be optimized to favor the formation of the desired isomer.[1] Purification by column chromatography is often required to separate the isomers.[1]

  • Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement and subsequent cyclization can be inefficient.

    • Solution: Ensure the reaction is performed under anhydrous conditions, as water can interfere with the acid catalyst and reaction intermediates.[1]

Q2: I'm observing multiple spots on my TLC plate after running the Fischer indole synthesis. What are the likely byproducts?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Common byproducts in the Fischer indole synthesis include:

  • Regioisomers: As mentioned above, unsymmetrical ketones can lead to the formation of a regioisomeric indole product.[1]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted (4-fluorophenyl)hydrazine and/or the carbonyl compound.

  • Side-Reaction Products: Harsh reaction conditions (e.g., high temperature, strong acid) can lead to various side reactions and decomposition of the desired product.[1]

  • (4-fluoro)aniline: Cleavage of the N-N bond in the hydrazone intermediate can occur under harsh acidic conditions, leading to the formation of (4-fluoro)aniline.

Q3: Are there higher-yielding alternatives to the Fischer indole synthesis for preparing 4-fluoroindoles?

A3: Yes, several modern synthetic methods can offer higher yields and greater functional group tolerance compared to the traditional Fischer synthesis. These include:

  • Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from a 2-nitrotoluene (B74249) derivative, followed by a reductive cyclization. It is known for proceeding in high chemical yield under mild conditions.[3]

  • Madelung Indole Synthesis: This method involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. Modern modifications have made this method more versatile, with some protocols achieving yields up to 90%.[2][4]

  • Palladium-Catalyzed Synthesis (Buchwald Modification): This method involves the cross-coupling of aryl bromides and hydrazones, offering an alternative route to the formation of the key hydrazone intermediate of the Fischer synthesis.[5]

Q4: My Leimgruber-Batcho synthesis of this compound is not working well. What could be the problem?

A4: Common issues in the Leimgruber-Batcho synthesis include:

  • Incomplete Enamine Formation: The initial reaction between 2-fluoro-6-nitrotoluene (B1294474) and the formamide (B127407) acetal (B89532) may not go to completion.

    • Solution: Ensure the use of a sufficient excess of the formamide acetal and consider optimizing the reaction temperature and time.

  • Inefficient Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step.

    • Solution: The choice of the reducing agent is important. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is often effective. Ensure the reaction is monitored by TLC to confirm the complete consumption of the enamine intermediate.

Data Presentation

The following table summarizes the reported yields for different synthesis methods of indoles, providing a comparative overview. Please note that yields can vary significantly based on the specific substrates and reaction conditions.

Synthesis MethodKey ReagentsTypical YieldNotes
Fischer Indole Synthesis (4-fluorophenyl)hydrazine, ketone/aldehyde, acid catalyst (e.g., PPA, ZnCl₂)Variable (often moderate)Yield is highly dependent on substrate, catalyst, and reaction conditions. Can be low due to side reactions.[1][6]
Leimgruber-Batcho Synthesis 2-fluoro-6-nitrotoluene, DMF-DMA, reducing agent (e.g., Pd/C, H₂)HighGenerally provides high yields under mild conditions.[3]
Modern Madelung Synthesis N-(4-fluorophenyl)amide, strong base (e.g., LiN(SiMe₃)₂/CsF)Up to 90%Modern modifications have significantly improved yields and functional group tolerance.[4]
Palladium-Catalyzed Synthesis Aryl bromide, hydrazone, Palladium catalystGood to ExcellentA versatile method with a broad substrate scope.

Experimental Protocols

Below are detailed methodologies for the two most common methods for synthesizing this compound.

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.

  • Add the desired ketone or aldehyde (1.0-1.1 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials and formation of the hydrazone.

Step 2: Indolization (Cyclization)

  • To the crude hydrazone mixture, add an acid catalyst. Polyphosphoric acid (PPA) is commonly used. Alternatively, a Lewis acid like zinc chloride (ZnCl₂) can be employed.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-150 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice water.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound.

Protocol 2: Leimgruber-Batcho-like Synthesis of this compound

This two-step protocol is adapted from a patented method and is suitable for larger-scale synthesis.[1]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Use DMF as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol (B129727) or ethanol.[1]

  • Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[1]

  • Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[1]

  • Maintain the reaction temperature between 15–30 °C for 3–12 hours.[1]

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the experimental workflows and a troubleshooting guide for the synthesis of this compound.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Solvent, Heat) 4-Fluorophenylhydrazine->Hydrazone_Formation Ketone_Aldehyde Ketone/ Aldehyde Ketone_Aldehyde->Hydrazone_Formation Indolization Indolization (Acid Catalyst, Heat) Hydrazone_Formation->Indolization Quenching Quenching (Ice Water) Indolization->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Leimgruber_Batcho_Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Start_Mat_1 2-Fluoro-6-nitrotoluene Condensation Condensation (DMF, Heat) Start_Mat_1->Condensation DMF_DMA DMF-DMA DMF_DMA->Condensation Intermediate Crude Enamine Intermediate Condensation->Intermediate Reduction Reductive Cyclization (Pd/C, H₂, MeOH/EtOH) Intermediate->Reduction Filtration Filtration Reduction->Filtration Concentration Concentration Filtration->Concentration Product This compound Concentration->Product

Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst & Concentration Check_Purity->Optimize_Catalyst Purity OK Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials Impure Optimize_Conditions Optimize Reaction Temperature & Time Optimize_Catalyst->Optimize_Conditions Consider_Byproducts Analyze for Byproducts (TLC/NMR) Optimize_Conditions->Consider_Byproducts Alternative_Route Consider Alternative Synthesis Route Consider_Byproducts->Alternative_Route Persistent Low Yield Improved_Yield Successful Synthesis Consider_Byproducts->Improved_Yield Yield Improved Leimgruber_Batcho Leimgruber-Batcho Synthesis Alternative_Route->Leimgruber_Batcho Yes Further_Optimization Further Optimization of Current Method Alternative_Route->Further_Optimization No Purify_Materials->Start

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Fluoroindoles via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the Fischer indole (B1671886) synthesis for the preparation of 4-fluoroindoles. 4-Fluoroindole and its derivatives are crucial building blocks in the development of pharmaceuticals and advanced materials.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to overcome common challenges encountered during this synthetic process.

Troubleshooting Guide

Low yields and the formation of byproducts are common hurdles in the Fischer indole synthesis of 4-fluoroindoles. This section provides a systematic approach to diagnosing and resolving these issues.

Common Problems and Solutions

Problem Potential Causes Recommended Solutions
Low or No Yield 1. Poor quality of starting materials: Impurities in (4-fluorophenyl)hydrazine (B109058) or the carbonyl compound can lead to side reactions.[2] 2. Inappropriate acid catalyst: The choice and concentration of the acid are critical for the reaction's success.[2][3] 3. Suboptimal reaction temperature and time: Excessively high temperatures or prolonged reaction times can cause decomposition.[2] 4. Presence of water: Water can interfere with the acid catalyst and intermediates.[2]1. Ensure the purity of starting materials through techniques like recrystallization or distillation. 2. Screen various Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates.[2][3] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. 4. Conduct the reaction under anhydrous conditions.
Multiple Spots on TLC (Byproduct Formation) 1. Formation of regioisomers: Unsymmetrical ketones can lead to the formation of two different indole isomers.[2] 2. Side reactions: Harsh reaction conditions can promote side reactions like aldol (B89426) condensation or Friedel-Crafts type reactions. 3. Product decomposition: The indole product may be sensitive to the acidic conditions.1. Modify the acid catalyst or reaction conditions to improve regioselectivity. Stronger acids may favor one isomer over the other.[2] 2. Consider a milder synthetic route if side reactions are prevalent. 3. Lower the reaction temperature and monitor the reaction closely to minimize product decomposition.
Difficulty in Product Isolation 1. Emulsion formation during workup: This can make phase separation challenging. 2. Product degradation on silica (B1680970) gel: The acidic nature of silica gel can degrade sensitive indole products during column chromatography.1. Add brine to the aqueous layer to help break up emulsions. 2. Neutralize the silica gel with a base (e.g., triethylamine) before performing chromatography, or use an alternative stationary phase like alumina.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis of this compound resulting in a low yield?

A1: Low yields in the Fischer indole synthesis of 4-fluoroindoles are a frequent issue.[2] Several factors can contribute to this problem, including the purity of your starting materials ((4-fluorophenyl)hydrazine and the ketone/aldehyde), the choice and concentration of the acid catalyst, and the reaction temperature and time.[2] The electron-withdrawing nature of the fluorine atom can also impact the rate of the key[4][4]-sigmatropic rearrangement step.

Q2: I am using an unsymmetrical ketone and getting a mixture of two isomers. How can I improve the regioselectivity for the desired this compound?

A2: The formation of regioisomers is a common challenge when using unsymmetrical ketones.[2] The selectivity is influenced by the acidity of the medium and steric effects.[2] Generally, stronger acids tend to favor the formation of the indole from the less substituted enamine intermediate. It is advisable to screen different acid catalysts and their concentrations to optimize the yield of the desired this compound isomer.[2]

Q3: What are some common side reactions in the Fischer indole synthesis of 4-fluoroindoles?

A3: Besides the formation of regioisomers, other common side reactions include aldol condensation of the starting ketone or aldehyde and Friedel-Crafts type reactions. Harsh reaction conditions, such as high temperatures and strong acids, can promote these unwanted pathways.

Q4: Are there alternative methods for synthesizing 4-fluoroindoles if the Fischer indole synthesis fails?

A4: Yes, several other methods can be employed to synthesize 4-fluoroindoles. These include the Madelung indole synthesis, the Reissert indole synthesis, and the Sugasawa indole synthesis.[1] For instance, the Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures, and modern variations offer milder conditions.[2]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole

This protocol is adapted from a general procedure for the synthesis of substituted indoles.

Materials:

Procedure:

  • Hydrazone Formation: A mixture of (3-fluoro-4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents) in ethanol is refluxed for 4 hours. The solvent is then removed under reduced pressure to yield the crude phenylhydrazone.[4]

  • Indolization: The resulting crude phenylhydrazone is added portion-wise to preheated polyphosphoric acid at 100°C.[4]

  • The reaction mixture is stirred at this temperature for 1 hour.[4]

  • Work-up: The reaction mixture is cooled to room temperature and then poured onto ice.[4]

  • The precipitated solid is collected by filtration, washed with water, and dried to yield crude 4-fluoro-2-methyl-5-nitro-1H-indole.[4]

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis

This protocol outlines a multi-step synthesis where the Fischer indole synthesis is a key step.

Step 1: Hydrazone Formation

  • (4-Fluoro-5-methoxyphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in ethanol or acetic acid.

  • The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone.[5]

Step 2: Indolization and Decarboxylation

  • A strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is added to the reaction mixture.[5]

  • The mixture is heated to facilitate the cyclization and subsequent decarboxylation to yield 4-fluoro-5-methoxy-1H-indole.

Subsequent N-methylation and demethylation steps are required to obtain the final product, 4-fluoro-1-methyl-1H-indol-5-ol.[5]

Visualizations

Fischer Indole Synthesis: Reaction Mechanism

The following diagram illustrates the key steps in the Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_start Starting Materials A 4-Fluorophenyl- hydrazine C Hydrazone Formation A->C B Ketone/ Aldehyde B->C D Phenylhydrazone C->D E Tautomerization (Ene-hydrazine) D->E F [3,3]-Sigmatropic Rearrangement E->F G Di-imine Intermediate F->G H Cyclization G->H I Aminal Intermediate H->I J Elimination of Ammonia I->J K This compound Product J->K

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Workflow for this compound Synthesis

This diagram outlines a general experimental workflow for the synthesis and purification of 4-fluoroindoles.

Experimental_Workflow Start Start Step1 React 4-Fluorophenylhydrazine and Carbonyl Compound Start->Step1 Step2 Add Acid Catalyst and Heat Step1->Step2 Step3 Monitor Reaction by TLC Step2->Step3 Step4 Reaction Complete? Step3->Step4 Step4->Step2 No Step5 Work-up: Quench, Extract, Wash Step4->Step5 Yes Step6 Purification: Column Chromatography Step5->Step6 End Pure this compound Step6->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical approach to troubleshooting low yields in the Fischer indole synthesis of 4-fluoroindoles.

Troubleshooting_Tree Start Low Yield of This compound Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purify Starting Materials Q1->A1_Yes Impurities Found A1_No Purity is High Q1->A1_No Purity OK Q2 Optimize Acid Catalyst A1_No->Q2 A2 Screen Different Acids and Concentrations Q2->A2 Q3 Optimize Reaction Conditions A2->Q3 A3 Vary Temperature and Reaction Time Q3->A3 Q4 Consider Alternative Synthetic Route A3->Q4 Yield Still Low

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Fluoroindole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.

Troubleshooting Guides

Column Chromatography Issues

A frequent and effective method for purifying this compound is column chromatography. However, challenges such as poor separation and product degradation can arise.

Issue: Poor separation of this compound from impurities.

Possible Cause Recommended Solution
Inappropriate Solvent System Perform thin-layer chromatography (TLC) to determine the optimal eluent. A mixture of petroleum ether and ethyl ether is a good starting point. Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.
Acid-Sensitivity of this compound This compound can be sensitive to the acidic nature of silica (B1680970) gel, leading to degradation or streaking. Consider neutralizing the silica gel with a base like triethylamine (B128534) (0.1-1% in the eluent) or using a different stationary phase such as alumina.
Formation of Isomeric Byproducts In syntheses like the Fischer indole (B1671886) synthesis, regioisomeric byproducts can form, complicating purification. A gradient elution during column chromatography can help in separating these closely related isomers.
Column Overloading Loading too much crude product onto the column can lead to broad bands and poor separation. Ensure the amount of crude material is appropriate for the column size.

Workflow for Troubleshooting Poor Separation in Column Chromatography:

G start Poor Separation Observed check_rf Check Rf value on TLC start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent Rf not 0.2-0.3 check_streaking Observe Streaking on TLC? check_rf->check_streaking Rf is optimal adjust_solvent->check_rf neutralize_silica Neutralize Silica Gel or Use Alumina check_streaking->neutralize_silica Yes check_isomers Suspect Isomeric Impurities? check_streaking->check_isomers No good_separation Achieve Good Separation neutralize_silica->good_separation gradient_elution Employ Gradient Elution check_isomers->gradient_elution Yes check_loading Review Column Loading check_isomers->check_loading No gradient_elution->good_separation reduce_load Reduce Sample Load check_loading->reduce_load Yes check_loading->good_separation No reduce_load->good_separation

Troubleshooting workflow for column chromatography.
Recrystallization Issues

Recrystallization is a powerful technique for obtaining high-purity this compound, though it may result in a lower recovery yield compared to chromatography.

Issue: Low or No Crystal Formation.

Possible Cause Recommended Solution
Inappropriate Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.
Solution Not Saturated The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of this compound.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Issue: Oiling Out Instead of Crystallizing.

Possible Cause Recommended Solution
High Impurity Level The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification by column chromatography.
Solvent Boiling Point Too High If the boiling point of the solvent is higher than the melting point of this compound (28-34 °C), the compound may melt before dissolving. Choose a lower-boiling point solvent.
Supersaturation The solution is too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a brown or pinkish solid. What causes this discoloration and how can I remove it?

A1: Indole compounds, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities. To decolorize the product, you can perform a recrystallization step with the addition of a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal before cooling. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can help prevent future discoloration.

Q2: What are the most common impurities I might encounter when synthesizing this compound?

A2: Common impurities depend on the synthetic route. For instance, in the Leimgruber-Batcho synthesis starting from 2-fluoro-6-nitrotoluene, unreacted starting material or intermediates from incomplete reduction can be present. If using a Fischer indole synthesis, regioisomeric byproducts can be a significant impurity. Residual catalysts and solvents are also common.

Q3: Can I use vacuum distillation to purify this compound?

A3: While vacuum distillation is a viable purification technique for some indoles, the relatively low melting point of this compound (28-34 °C) suggests it is a solid at room temperature. Therefore, recrystallization and column chromatography are generally more suitable purification methods.

Q4: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?

A4: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or ethyl ether. You can start with a ratio of 4:1 (non-polar:polar) and adjust the polarity to achieve an Rf value of 0.2-0.3 for the this compound spot.

Data Presentation

The following tables summarize quantitative data for the purification of this compound. Please note that optimal conditions can vary based on the specific impurities present in the crude material.

Table 1: Column Chromatography Parameters for this compound Purification

Stationary Phase Eluent System Elution Mode Typical Recovery Yield Notes
Silica GelPetroleum Ether / Ethyl EtherGradient (e.g., 20:1 to 6:1)>85%A gradient elution is effective for separating closely eluting impurities.
Silica GelHexane / Ethyl AcetateIsocratic or Gradient>85%The polarity of the eluent should be optimized based on TLC analysis.
Alumina (Neutral)Hexane / Ethyl AcetateIsocratic or Gradient>80%Recommended if the compound shows degradation on acidic silica gel.

Table 2: Recrystallization Solvents and Conditions for this compound

Solvent System Typical Temperature Profile Expected Purity Potential Yield
Methanol / WaterDissolve in hot methanol, add water dropwise until cloudy, then cool.>99%60-75%
Ethanol / WaterDissolve in hot ethanol, add water dropwise until cloudy, then cool.>99%60-75%
Hexane / Dichloromethane (B109758)Dissolve in a minimal amount of hot dichloromethane, then add hot hexane until cloudy, and cool.>98%65-80%

Experimental Protocols

Detailed Protocol for Column Chromatography Purification

This protocol is based on methods described for the purification of this compound and related indole derivatives.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Insert a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether/ethyl ether 20:1).

  • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.

  • Add another layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully apply the sample solution to the top of the column.

3. Elution:

  • Begin elution with the initial non-polar solvent mixture.

  • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl ether).

  • Collect fractions and monitor their composition by TLC.

4. Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Experimental Workflow for Column Chromatography:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_column Prepare Slurry of Silica Gel pack_column Pack the Column prep_column->pack_column dissolve_sample Dissolve Crude Product pack_column->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Step-by-step workflow for column chromatography.
Detailed Protocol for Recrystallization

1. Solvent Selection:

  • Choose a suitable solvent or solvent pair from Table 2.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) and heat gently with stirring until the solid dissolves completely.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

4. Hot Filtration:

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

5. Crystallization:

  • If using a solvent pair, add the second solvent (the one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator.

Stability and storage conditions for 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Fluoroindole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: this compound is a low melting point solid (typically 30-32°C) and should be stored in a cool, dry, and dark place to maintain its stability.[1][2] While some suppliers state it is stable at ambient temperature under normal conditions, long-term storage at refrigerated temperatures is recommended to prevent degradation and physical changes.[1][3] It is also advised to store the compound under an inert atmosphere, as it may be air-sensitive.[4]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in tightly sealed vials, protected from light, and stored at low temperatures (e.g., -20°C or -80°C). The choice of solvent is crucial, with polar aprotic solvents like DMSO or DMF being common for stock solutions.[5] For aqueous buffers, maintaining a pH close to neutral is advisable, as extreme pH can catalyze the hydrolysis of indole (B1671886) compounds.[5]

Q3: What is the shelf-life of this compound?

Q4: Is this compound sensitive to light?

A4: Yes, indole compounds, in general, are known to be susceptible to photodegradation, primarily due to UV light exposure.[6] It is recommended to store both the solid compound and its solutions protected from light, for instance, by using amber vials or by wrapping the container in aluminum foil.[5][7]

Q5: What are the known incompatibilities for this compound?

A5: The primary known incompatibility for this compound is with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Stability and Storage Conditions Summary

ParameterRecommendationSource
Physical State Solid: Powder, Crystalline, or Liquid[1][2]
Melting Point 28-34 °C[2]
Storage Temperature (Solid) Refrigerated (0-10°C or 2-8°C) is recommended for long-term storage.[2][3][4]
Ambient temperature is suitable for short-term storage.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]
Light Exposure Protect from light; store in amber vials or dark containers.[4][5][7]
Solution Storage Prepare fresh. If necessary, store at -20°C or -80°C, protected from light.[5]
Incompatible Materials Strong oxidizing agents.

Troubleshooting Guide

Issue: Inconsistent experimental results or low reaction yields.

This could be due to the degradation of this compound. The following workflow can help you troubleshoot the problem.

G cluster_0 Troubleshooting Workflow for this compound Stability Issues start Inconsistent Results / Low Yield check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_age Check Age of Compound check_storage->check_age Proper improper_storage Action: Store properly (refrigerated, dark, inert gas) check_storage->improper_storage Improper check_handling Review Handling Procedure (e.g., exposure to air/moisture) check_age->check_handling New old_compound Action: Use a fresh batch of this compound check_age->old_compound Old check_solution Assess Solution Stability (Freshly prepared? Storage?) check_handling->check_solution Proper improper_handling Action: Use air-sensitive techniques (glovebox or Schlenk line) check_handling->improper_handling Improper solution_degraded Action: Prepare fresh solutions for each experiment check_solution->solution_degraded Stored >24h end_node Problem Resolved check_solution->end_node Fresh improper_storage->end_node old_compound->end_node improper_handling->end_node solution_degraded->end_node

A decision tree for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Handling and Weighing of this compound

Due to its low melting point and potential air sensitivity, this compound should be handled with care, especially in warmer laboratory environments.

Materials:

  • This compound in its original container

  • Spatula

  • Weighing paper or vial

  • Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)

  • Balance

Procedure:

  • If the ambient temperature is close to the melting point of this compound, pre-cool the spatula and weighing vessel in a refrigerator.

  • Transfer the required amount of this compound to a tared vial inside a glovebox or under a positive flow of inert gas on a Schlenk line to minimize exposure to air and moisture.[8]

  • If a glovebox is not available, work quickly to minimize exposure time.

  • Seal the container tightly with a cap and parafilm after weighing.

  • Return the main stock of this compound to its recommended storage condition promptly.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 135.14 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Weigh out 1.35 mg of this compound using the handling protocol described above and place it into a clean, dry vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the stock solution at -20°C or -80°C.

Protocol 3: Forced Degradation Study to Assess Stability

This protocol is adapted from general procedures for indole compounds and can be used to assess the stability of this compound under various stress conditions.[5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC-UV/MS system

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Place a small amount of solid this compound in a 60°C oven for 48 hours. Prepare a solution of the heat-stressed solid and analyze.

  • Photolytic Degradation: Expose a solution of this compound to a photostability chamber (UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples and an unstressed control sample by HPLC-UV/MS to determine the percentage of degradation and to identify potential degradation products.

G cluster_1 Forced Degradation Experimental Workflow start This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation photo Photodegradation (UV/Vis Light) start->photo thermal Thermal Stress (Solid, 60°C) start->thermal analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis

Workflow for assessing the stability of this compound.

References

Common byproducts in 4-Fluoroindole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-fluoroindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Fischer indole (B1671886) synthesis and a multi-step synthesis commencing with 2-fluoro-6-nitrotoluene (B1294474). The Fischer indole synthesis involves the reaction of a (4-fluorophenyl)hydrazine (B109058) with an aldehyde or ketone under acidic conditions.[1] The alternative route involves the condensation of 2-fluoro-6-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization to form the indole ring.[2]

Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes and how can I improve it?

A2: Low yields in the Fischer indole synthesis are a common issue.[3] Key factors include:

  • Poor Quality of Starting Materials: Ensure the purity of (4-fluorophenyl)hydrazine and the carbonyl compound, as impurities can lead to side reactions.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are crucial and often require empirical optimization for each specific substrate combination.[1][3]

  • Reaction Temperature and Time: Elevated temperatures are typically necessary, but excessive heat or prolonged reaction times can cause decomposition of reactants, intermediates, or the final product.[3] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Inefficient Cyclization: The key[4][4]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient.[3] Conducting the reaction under anhydrous conditions is critical, as water can interfere with the acid catalyst.

Q3: My TLC plate shows multiple spots after the synthesis. What are the potential byproducts?

A3: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Common byproducts in this compound synthesis include:

  • Regioisomers: When using an unsymmetrical ketone in the Fischer indole synthesis, two different regioisomeric indoles can be formed.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual (4-fluorophenyl)hydrazine or the carbonyl compound.

  • Decomposition Products: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of the desired product.[3]

  • Intermediates: In multi-step syntheses, such as the one starting from 2-fluoro-6-nitrotoluene, unreacted intermediates like (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine may be present.[2]

Troubleshooting Guides

Issue: Presence of Regioisomeric Byproducts in Fischer Indole Synthesis

When using an unsymmetrical ketone, the formation of a regioisomeric byproduct alongside the desired this compound is a common challenge. The selectivity of this reaction can be influenced by the acidity of the medium and steric hindrance.[3]

Identification:

  • TLC Analysis: Two spots with close Rf values are often observed.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR of the crude product will show two sets of signals corresponding to the two isomers.

Removal Strategy: Column Chromatography

Column chromatography is the most effective method for separating regioisomers.

Experimental Protocol: Column Chromatography for this compound Purification

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica (B1680970) gel.

  • Column Packing: Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

  • Loading: Carefully load the dried slurry onto the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The less polar isomer will typically elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the pure fractions containing the desired this compound isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Issue: Removal of Unreacted Starting Materials and Amorphous Byproducts

Identification:

  • TLC Analysis: Spots corresponding to the starting materials will be visible.

  • NMR Spectroscopy: Characteristic signals of the starting materials will be present in the crude product's spectrum.

Removal Strategy: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for indoles include ethanol/water, toluene, or hexanes/ethyl acetate.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Summary of Common Byproducts and Recommended Removal Methods

Byproduct TypeCommon CauseIdentification Method(s)Recommended Removal Method
Regioisomers Use of unsymmetrical ketones in Fischer indole synthesisTLC, NMRColumn Chromatography
Unreacted Starting Materials Incomplete reactionTLC, NMRColumn Chromatography, Recrystallization
Decomposition Products Harsh reaction conditions (high temp., strong acid)TLCColumn Chromatography
Polymeric/Amorphous Byproducts Side reactionsInsoluble in common solventsFiltration, Recrystallization

Mandatory Visualizations

Synthesis_Byproducts Start Starting Materials (e.g., 4-Fluorophenylhydrazine + Ketone) Reaction Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Reaction Crude Crude Product Mixture Reaction->Crude Target This compound (Desired Product) Crude->Target Purification Byproduct1 Regioisomeric Byproduct Crude->Byproduct1 Byproduct2 Unreacted Starting Materials Crude->Byproduct2 Byproduct3 Decomposition Products Crude->Byproduct3

Caption: Formation of byproducts in this compound synthesis.

Troubleshooting_Workflow Start Crude this compound (Post-Synthesis) TLC Analyze by TLC Start->TLC SingleSpot Single Major Spot? TLC->SingleSpot Yes MultipleSpots Multiple Spots Observed TLC->MultipleSpots No Purify Proceed with Purification (e.g., Recrystallization) SingleSpot->Purify Identify Identify Byproducts (NMR, MS) MultipleSpots->Identify End Pure this compound Purify->End Separate Separate by Column Chromatography Identify->Separate Separate->End

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoroindole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-fluoroindole. This guide will help you navigate common challenges and optimize your reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for derivatization on the this compound scaffold?

The this compound scaffold offers several positions for derivatization. The most common sites for functionalization are the N1 (nitrogen), C3, and C2 positions of the indole (B1671886) ring.[1] The inherent electronic properties of the indole nucleus generally favor electrophilic attack at the C3 position.[2] However, the regioselectivity can be controlled by carefully selecting reaction conditions and protecting groups.[2]

Q2: I am observing a mixture of N1 and C3-alkylated products. How can I improve the selectivity for N-alkylation?

Achieving high selectivity for N-alkylation over C3-alkylation is a common challenge. To favor N-alkylation, consider the following strategies:

  • Choice of Base and Solvent: Employing a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is crucial.[3][4] The strong base deprotonates the indole nitrogen, forming a more nucleophilic indolate anion which favors N-alkylation.[4]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[4]

  • Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond, thereby promoting N-alkylation.[4]

Q3: My C-H functionalization reaction on the benzene (B151609) ring of this compound is not working. What are the key considerations for this type of reaction?

C-H functionalization on the benzene portion (C4-C7) of the indole ring is more challenging than on the pyrrole (B145914) ring.[5][6] Success often relies on the use of directing groups.[6] For instance, installing a pivaloyl group at the N1 position can direct metallation and subsequent functionalization to the C7 position.[7] The choice of catalyst, ligand, and reaction conditions is critical for achieving the desired regioselectivity and yield.[6]

Troubleshooting Guides

Low Reaction Yield

Low yields are a frequent issue in this compound derivatization. The following guide will help you troubleshoot and improve your reaction outcomes.

Problem: The yield of my derivatized this compound is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Deprotonation (for N-alkylation/arylation) - Ensure the use of a sufficiently strong and fresh base (e.g., NaH, 60% dispersion in oil).[3] - Use an appropriate amount of base (typically 1.1-1.5 equivalents).[3][4] - Allow sufficient time for deprotonation before adding the electrophile.[3]
Poor Quality of Reagents - Use high-purity, anhydrous solvents and reagents. Moisture can quench strong bases and reactive intermediates.[2][4] - Ensure the this compound starting material is pure.
Suboptimal Reaction Temperature - For N-alkylation, if the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be necessary for less reactive alkyl halides.[3] - For C-H functionalization, the optimal temperature is highly dependent on the specific catalyst and directing group used.[6]
Steric Hindrance - If either the this compound derivative or the alkylating/arylating agent is sterically bulky, the reaction rate can be significantly reduced.[4] Consider using less hindered reagents if possible.
Side Reactions and Decomposition - Indoles can be unstable under strongly acidic or basic conditions.[2] If degradation is suspected, explore milder reaction conditions. - Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.[2]

Troubleshooting Workflow for Low Yield in N-Alkylation

low_yield_troubleshooting start Low Yield in N-Alkylation check_base Check Base (Strength, Equivalents, Freshness) start->check_base check_reagents Check Reagent Purity (Anhydrous Solvents, Pure Starting Material) check_base->check_reagents OK solution_base Use Stronger/Fresher Base Adjust Equivalents check_base->solution_base Issue Found optimize_temp Optimize Temperature (Room Temp vs. Gentle Heating) check_reagents->optimize_temp OK solution_reagents Use High-Purity, Anhydrous Reagents check_reagents->solution_reagents Issue Found check_sterics Consider Steric Hindrance optimize_temp->check_sterics OK solution_temp Adjust Temperature Based on Reactivity optimize_temp->solution_temp Issue Found monitor_reaction Monitor Reaction by TLC (Check for Decomposition) check_sterics->monitor_reaction OK solution_sterics Use Less Hindered Reagents if Possible check_sterics->solution_sterics Issue Found solution_monitor Optimize Reaction Time to Minimize Byproducts monitor_reaction->solution_monitor Issue Found end_node Improved Yield solution_base->end_node solution_reagents->end_node solution_temp->end_node solution_sterics->end_node solution_monitor->end_node

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for the derivatization of indoles, which can be adapted for this compound.

Table 1: N-Alkylation of Indoles - Typical Conditions

Alkylating AgentBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.1)DMF0 to RT2-4>90
Ethyl BromideNaH (1.2)THF0 to RT4-885-95
Benzyl (B1604629) BromideNaH (1.1)DMF0 to RT2-6>90
Allyl BromideK₂CO₃ (2.0)AcetonitrileReflux6-1270-85

Note: Yields are indicative and can vary based on the specific substrate and reaction scale.[3]

Table 2: N-Arylation of Indoles - Comparison of Catalytic Systems

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
IodobenzeneCuI (10)N,N'-dimethylethylenediamine (20)K₂CO₃Toluene (B28343)11080-95
BromobenzenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10075-90
ChlorobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene11070-85

Note: This table provides a general comparison. Optimal conditions may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and sodium hydride.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the this compound in anhydrous DMF or THF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[8]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[8]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)

This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide using a copper catalyst.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (or another suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), this compound (1.0 eq.), the aryl iodide (1.1-1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane, followed by the ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%).

  • Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship for Regioselectivity Control in this compound Alkylation

regioselectivity_control start Alkylation of this compound condition_choice Reaction Conditions start->condition_choice n_alkylation Desired: N1-Alkylation condition_choice->n_alkylation N-selective c3_alkylation Desired: C3-Alkylation condition_choice->c3_alkylation C3-selective n_conditions Use Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF) Higher Temperature n_alkylation->n_conditions c3_conditions Avoid Strong Bases Use Protic Solvent or Lewis/Brønsted Acid Catalyst c3_alkylation->c3_conditions

Caption: Decision path for controlling N- vs C3-alkylation.

References

Troubleshooting guide for low yield in 4-fluoroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoroindole Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in this compound synthesis. The content is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole (B1671886) synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a frequent issue.[1] Several factors can contribute to this problem. Below is a breakdown of the primary causes and corresponding troubleshooting steps:

  • Poor Quality of Starting Materials: Ensure that the (4-fluorophenyl)hydrazine (B109058) and the ketone or aldehyde are of high purity. Impurities can lead to side reactions and inhibit the catalyst.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2] The optimal catalyst often needs to be determined empirically for a specific substrate combination.[1]

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Formation of Isomeric Byproducts: When using unsymmetrical ketones, two regioisomeric indoles can be formed.[1] The selectivity can be influenced by the acidity of the medium and steric effects.[1]

  • Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and subsequent cyclization can be inefficient. Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and intermediates.[1]

Q2: Are there higher-yielding alternatives to the Fischer indole synthesis for preparing this compound?

A2: Yes, several other synthetic routes can offer higher yields and greater functional group tolerance.

  • Leimgruber-Batcho Indole Synthesis: This method has become a popular alternative as the starting materials, o-nitrotoluenes, are often commercially available or easily synthesized.[4] The reactions generally proceed in high chemical yield under milder conditions.[4] A patented method for this compound synthesis starts from 2-fluoro-6-nitrotoluene, involving condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reductive cyclization.[1] This method is also amenable to industrial scale-up.[1]

  • Palladium-Catalyzed Synthesis (Buchwald Modification): A palladium-catalyzed cross-coupling of aryl bromides and hydrazones offers a powerful alternative and supports the intermediacy of hydrazones in the classical Fischer synthesis.[2]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A3: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Common impurities include:

  • Regioisomers: As mentioned, using an unsymmetrical ketone in the Fischer indole synthesis can lead to the formation of a different indole isomer.[1]

  • Products from N-N Bond Cleavage: Under certain conditions, particularly with electron-donating groups on the carbonyl component, the ene-hydrazine intermediate can undergo heterolytic cleavage of the N-N bond, which competes with the desired[3][3]-sigmatropic rearrangement.

  • Unreacted Starting Materials: Residual (4-fluorophenyl)hydrazine and the carbonyl compound may still be present.

  • Decomposition Products: Harsh acidic conditions and high temperatures can cause the starting materials, intermediates, or the final indole product to decompose, often forming a dark, polymeric material.[1]

Q4: I am having difficulty isolating pure this compound. What are the best purification techniques?

A4: Purifying this compound can be challenging. Here are some recommended techniques:

  • Column Chromatography: This is the most effective method for purifying indoles. A silica (B1680970) gel column with a gradient elution system using a mixture of petroleum ether and ethyl acetate (B1210297) is commonly used.[5] For compounds that may be sensitive to the acidic nature of silica gel, using neutral or basic alumina, or neutralizing the silica gel, can be beneficial.[1]

  • Recrystallization: This technique can yield high-purity this compound but may result in a lower recovery yield.

  • Extraction: An initial workup with an organic solvent like ethyl acetate, followed by washing with brine, can help remove some impurities before proceeding with chromatography or recrystallization.

Data Presentation

Table 1: Catalyst and Condition Optimization for Fischer Indole Synthesis of this compound

Catalyst TypeCatalyst ExamplesTypical ConditionsExpected YieldKey Considerations
Brønsted Acids H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH)[2]Elevated temperatures in solvents like ethanol (B145695) or acetic acid.[6]Variable, often requires optimization. Can be low due to side reactions.[6]Strong acids can cause decomposition and polymerization. PPA is often effective for less reactive substrates.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃[2]Typically requires heating.Variable, can provide milder reaction conditions compared to strong Brønsted acids.The choice of catalyst is substrate-dependent and may require screening to find the optimal one.

Table 2: Leimgruber-Batcho Synthesis of this compound from 2-Fluoro-6-nitrotoluene

StepReagents and SolventsConditionsReported Yield
1. Enamine Formation 2-fluoro-6-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent)[1]Heating until condensation is complete (monitored by TLC).[1]High conversion to intermediate.
2. Reductive Cyclization Crude enamine, Palladium on carbon (Pd/C), H₂ (gas), Methanol (B129727) or Ethanol (solvent)[1]15–30 °C, 0.2–3.0 MPa H₂ pressure, 3–12 hours.[1]Good to high yields have been reported for this methodology.[4]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound
  • Hydrazone Formation (can be performed in situ): In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine (1.0 equivalent) and a suitable ketone or aldehyde (1.0-1.2 equivalents) in a solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete, as monitored by TLC.

  • Indolization: To the hydrazone mixture, add the chosen acid catalyst (e.g., polyphosphoric acid, or a solution of sulfuric acid in ethanol). Heat the reaction mixture to reflux or the empirically determined optimal temperature. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, carefully pour the mixture onto ice-water to quench the reaction. Neutralize the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate as the eluent.[5]

Detailed Protocol for Leimgruber-Batcho-like Synthesis of this compound

This two-step protocol is adapted from a patented method.[1]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and use DMF as the solvent.[1]

  • Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).[1]

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.[1]

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in methanol or ethanol.[1]

  • Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[1]

  • Carry out the catalytic hydrogenation under a hydrogen atmosphere at a pressure of 0.2–3.0 MPa.[1]

  • Maintain the reaction temperature between 15–30 °C for 3–12 hours.[1]

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the reaction solution under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain this compound.[1]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in This compound Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Acid Catalyst (Type and Concentration) start->optimize_catalyst optimize_temp_time Optimize Reaction Temperature and Time start->optimize_temp_time check_byproducts Analyze for Byproducts (TLC, LC-MS) start->check_byproducts consider_alternative Consider Alternative Synthetic Route (e.g., Leimgruber-Batcho) start->consider_alternative Persistent Low Yield purify_materials Purify Starting Materials check_purity->purify_materials Impure? modify_conditions Modify Reaction Conditions optimize_catalyst->modify_conditions optimize_temp_time->modify_conditions improve_purification Improve Purification Strategy check_byproducts->improve_purification Regioisomers or Decomposition? end_goal Improved Yield of This compound consider_alternative->end_goal purify_materials->end_goal modify_conditions->end_goal improve_purification->end_goal

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Reaction cluster_main_path Fischer Indole Synthesis Pathway cluster_side_path Side Reaction Pathway hydrazone Phenylhydrazone ene_hydrazine Ene-hydrazine Intermediate hydrazone->ene_hydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement ene_hydrazine->rearrangement Acid Catalyst nn_cleavage Heterolytic N-N Bond Cleavage ene_hydrazine->nn_cleavage Competing Reaction (Favored by strong e--donating groups) indole This compound (Desired Product) rearrangement->indole Cyclization & -NH3 byproducts Byproducts (e.g., Anilines, Imines) nn_cleavage->byproducts

Caption: Competing N-N bond cleavage side reaction in Fischer indole synthesis.

References

Preventing degradation of 4-Fluoroindole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during reactions?

A1: this compound, like many indole (B1671886) derivatives, is susceptible to degradation under several conditions. The primary factors include:

  • Acidic Conditions: Strong acids can protonate the indole ring, typically at the C3 position. This protonation makes the molecule highly reactive and can initiate polymerization, leading to the formation of colored oligomers and tars.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing reagents, or certain metal catalysts. This can lead to a variety of oxidized byproducts.

  • High Temperatures: Excessive heat can lead to thermal decomposition. While this compound has a relatively high boiling point, prolonged exposure to high temperatures, especially in the presence of acids or bases, can accelerate degradation.

  • Light Exposure: Indole derivatives can be sensitive to light, which may induce photolytic degradation pathways. It is generally recommended to protect reactions from direct light.

Q2: I am observing a color change (e.g., pink, purple, or brown) in my reaction mixture containing this compound. What does this indicate?

A2: A color change in the reaction mixture is a common indicator of this compound degradation, particularly acid-catalyzed polymerization. The formation of conjugated oligomeric or polymeric species often results in colored byproducts. If you observe a color change, it is crucial to assess your reaction conditions, especially the acidity and temperature.

Q3: How can I minimize the degradation of this compound when using acidic catalysts?

A3: To minimize acid-catalyzed degradation:

  • Use Milder Acids: If possible, opt for weaker Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) over strong mineral acids like sulfuric acid.

  • Control Stoichiometry: Use the minimum effective amount of the acid catalyst.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protect the Indole Nitrogen: N-protection significantly reduces the electron density of the pyrrole (B145914) ring, making it less susceptible to protonation and subsequent polymerization.

Q4: What are the most common N-protecting groups for this compound, and when should I use them?

A4: Protecting the indole nitrogen is a highly effective strategy to prevent degradation and control reactivity. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions and easily removed with acid (e.g., TFA). It is a good choice for reactions involving basic or nucleophilic reagents.

  • Ts (Tosyl): Introduced using tosyl chloride (TsCl), it is a robust protecting group, stable to acidic and oxidative conditions. Cleavage typically requires strong reducing agents (e.g., sodium in liquid ammonia) or strong bases.

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable to a wide range of conditions and can be removed with fluoride (B91410) ions (e.g., TBAF).

  • Bn (Benzyl): Introduced using benzyl (B1604629) bromide, it is stable to many reagents but can be removed by catalytic hydrogenation.

The choice of protecting group depends on the overall synthetic strategy and the compatibility with subsequent reaction steps.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common issues related to this compound degradation.

Issue 1: Low Yield and/or Complex Mixture in Fischer Indole Synthesis of a this compound Derivative
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired product.Inappropriate Acid Catalyst: The type and concentration of the acid are critical.Empirically screen different Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).
High Reaction Temperature: Excessive heat can cause decomposition of starting materials, intermediates, or the product.[1]Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating. Attempt the reaction at a lower temperature.
Poor Quality Starting Materials: Impurities in the (4-fluorophenyl)hydrazine (B109058) or the carbonyl compound can lead to side reactions.Ensure the purity of starting materials.
Multiple spots on TLC, indicating byproducts.Formation of Regioisomers: Unsymmetrical ketones can lead to the formation of two different indole isomers.[1]Modify the acid catalyst or reaction conditions to improve regioselectivity. Isolate the desired isomer by column chromatography.
Side Reactions under Harsh Conditions: Strong acid and high temperature can cause various side reactions.Consider a milder synthetic route if possible. Lower the reaction temperature and use a less concentrated acid.
Product Decomposition: The desired this compound derivative may be degrading under the reaction or workup conditions.If the product is acid-sensitive, consider neutralization before or during workup. Use a milder purification method.
Issue 2: Degradation During a Reaction on a Pre-formed this compound Ring
Symptom Possible Cause Troubleshooting Steps
Appearance of color in the reaction mixture.Acid-Catalyzed Polymerization: Presence of acidic reagents or byproducts.Neutralize any acidic components if possible. Run the reaction at a lower temperature. Use more dilute solutions.
Oxidation: Reaction open to air, or presence of oxidizing agents.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.
Disappearance of starting material without formation of the desired product.Thermal Decomposition: Reaction temperature is too high.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Incompatible Reagents: The reagents used are too harsh for the this compound ring.Protect the indole nitrogen before performing the reaction. Choose milder reagents if available.
Difficulty in isolating the product.Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can cause degradation of sensitive products.Neutralize the silica gel with a base (e.g., triethylamine) before use. Consider using a different stationary phase like alumina (B75360).

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the this compound nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected this compound.

Protocol 2: General Considerations for Running Reactions with this compound
  • Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation.

  • Solvents: Use anhydrous and degassed solvents to remove water and oxygen.

  • Temperature: Maintain the lowest practical temperature for the reaction. Monitor the internal reaction temperature.

  • pH Control: If acidic or basic reagents are used, consider their strength and stoichiometry carefully. If the product is expected to be sensitive, devise a workup procedure that involves neutralization.

  • Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times which can lead to increased byproduct formation.

  • Purification: For sensitive compounds, consider using neutral or basic alumina for chromatography, or neutralize silica gel with triethylamine (B128534) before use.

Data Presentation

Table 1: Common N-Protecting Groups for this compound and Their Cleavage Conditions

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, DMAPStrong acids (TFA, HCl)Stable to bases, nucleophiles, hydrogenation
BenzenesulfonylBesBesCl, baseStrong reducing agents (e.g., Mg/MeOH)Stable to acids, many oxidizing agents
TosylTsTsCl, baseStrong reducing agents (e.g., Na/NH₃), strong basesStable to acids, oxidation
BenzylBnBnBr, baseCatalytic hydrogenation (H₂, Pd/C)Stable to acids, bases, some oxidizing/reducing agents

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start with pure this compound protect N-Protection (Optional but Recommended) start->protect reagents Prepare Anhydrous/Degassed Solvents & Reagents protect->reagents setup Set up under Inert Atmosphere (N2/Ar) reagents->setup addition Controlled Addition of Reagents at Low Temperature setup->addition monitoring Monitor by TLC/LC-MS addition->monitoring quench Quench Reaction (consider pH) monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Neutralized Silica Gel) extract->purify deprotect Deprotection (if necessary) purify->deprotect

Caption: General workflow for minimizing degradation of this compound during reactions.

degradation_pathways cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation indole This compound protonation Protonation at C3 indole->protonation H+ oxidation Oxidation indole->oxidation [O] dimer Dimerization protonation->dimer polymer Polymerization (Colored Byproducts) dimer->polymer oxidized_products Various Oxidized Products (e.g., Oxindoles) oxidation->oxidized_products

Caption: Major degradation pathways for this compound.

This technical support guide provides a starting point for troubleshooting and preventing the degradation of this compound. Successful handling of this compound relies on careful planning of reaction conditions, consideration of the indole ring's inherent reactivity, and proactive measures such as N-protection.

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the industrial production of 4-Fluoroindole. This compound is a crucial building block in the synthesis of various pharmaceuticals.[1][2][3] This guide provides practical troubleshooting advice and answers to frequently asked questions to address challenges that may arise during the scaling up of its synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended actions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: Why is the yield of my this compound synthesis lower than expected, and how can I improve it?

  • Answer: Low yields are a common issue in indole (B1671886) synthesis and can be attributed to several factors, particularly when scaling up production.[4] Key areas to investigate include the quality of starting materials, reaction conditions, and the choice of synthesis route.

    • Poor Quality of Starting Materials: Ensure that the precursors, such as (4-fluorophenyl)hydrazine (B109058) for the Fischer indole synthesis or 2-fluoro-6-nitrotoluene (B1294474) for the Leimgruber-Batcho synthesis, are of high purity.[1] Impurities can lead to undesirable side reactions and may inhibit catalysts.[1]

    • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that often require optimization during scale-up.[4] For instance, in the Fischer indole synthesis, excessively high temperatures can cause decomposition of the starting materials or the final product.[1] It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

    • Choice of Synthesis Route: The traditional Fischer indole synthesis can be sensitive to the electronic effects of substituents like fluorine, potentially leading to lower yields.[5] Alternative methods like the Leimgruber-Batcho synthesis are often more suitable for large-scale production due to milder conditions and higher yields.[6][7]

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of byproducts is a frequent challenge. The nature of these impurities often depends on the chosen synthetic route.

    • Isomeric Byproducts: When using unsymmetrical ketones in the Fischer indole synthesis, the formation of two different regioisomeric indoles is possible.[1] The selectivity can be influenced by the acidity of the reaction medium and steric factors.[1] To favor the desired isomer, modification of the acid catalyst or reaction conditions may be necessary.[1]

    • Side Reactions from Harsh Conditions: High temperatures and strong acids can lead to various side reactions.[1] Considering a milder synthetic pathway, such as a modern Madelung synthesis, could be beneficial.[1]

    • N-N Bond Cleavage: In the Fischer indole synthesis, the hydrazone intermediate can undergo cleavage of the N-N bond, which is a known cause of reaction failure or low yields, especially with certain substituents.[8][9]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling with the purification of the crude this compound. What are the most effective purification techniques for industrial scale?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and various byproducts.[1]

    • Column Chromatography: This is a highly effective and widely used method for purifying indoles.[1] A silica (B1680970) gel column with a gradient elution system, typically using a mixture of petroleum ether and ethyl ether, can efficiently separate the this compound from impurities.[1]

    • Recrystallization: For achieving high-purity this compound, recrystallization can be a suitable final step, though it may result in a lower recovery yield.[1]

    • Extraction: An initial workup involving extraction with an organic solvent like ethyl acetate (B1210297) and washing with brine can help remove some of the impurities before proceeding with chromatography or recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is most recommended for the industrial scale production of this compound?

A1: While the Fischer indole synthesis is a classic method, the Leimgruber-Batcho indole synthesis is often preferred for industrial scale-up.[6][7] This is due to its typically higher yields, milder reaction conditions, and the ready availability of the starting material, 2-fluoro-6-nitrotoluene.[7][10] The Leimgruber-Batcho synthesis involves the condensation of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by a reductive cyclization.[7]

Q2: What are the critical parameters to monitor during the reductive cyclization step of the Leimgruber-Batcho synthesis?

A2: The choice of reducing agent is crucial for the successful reductive cyclization of the intermediate enamine.[7] Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[7] It is important to monitor the reaction to completion to avoid incomplete conversion of the nitro-enamine to the indole.[11]

Q3: Can you provide a general overview of the key steps in the Fischer indole synthesis?

A3: The Fischer indole synthesis involves the following key steps:

  • Hydrazone Formation: An arylhydrazine (e.g., (4-fluorophenyl)hydrazine) reacts with an aldehyde or ketone to form an arylhydrazone.[5][12]

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.[12]

  • [8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a crucial carbon-carbon bond-forming rearrangement.[5][12]

  • Ammonia (B1221849) Elimination & Aromatization: The resulting intermediate loses a molecule of ammonia and then aromatizes to form the stable indole ring.[12]

Q4: How does the fluorine substituent affect the Fischer indole synthesis?

A4: Fluorine is a strongly electron-withdrawing group, which can significantly influence the rate and success of the key[8][8]-sigmatropic rearrangement.[5] Depending on its position on the phenyl ring, the fluorine atom can either stabilize or destabilize the transition state of this step, potentially leading to lower yields or favoring side reactions.[5]

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound

Synthesis RouteStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Leimgruber-Batcho Synthesis 2-Fluoro-6-nitrotolueneDMF-DMA, Pyrrolidine, Raney Ni/H₂ or Pd/CGood to High[6][7]Milder conditions, high yields, suitable for scale-up.[7]Requires handling of nitro compounds.
Fischer Indole Synthesis (4-Fluorophenyl)hydrazine, Aldehyde/KetoneAcid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)Variable, can be low[1]Wide availability of starting materials.Harsh conditions, potential for low yields and side products.[4][13]
Reissert Indole Synthesis o-Nitrotoluene derivative, Diethyl oxalateBase (e.g., Potassium ethoxide), Reducing agent (e.g., Zn/Acetic Acid)Moderate to Good[14][15]Good for specific substitutions.Multi-step process.[15]

Experimental Protocols

Detailed Protocol for Leimgruber-Batcho Synthesis of this compound

This two-step protocol is adapted from a patented method suitable for larger-scale synthesis.[10]

Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinanamine

  • To a suitable reaction vessel, add 2-fluoro-6-nitrotoluene (1 equivalent).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Under stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 18-24 hours.[10]

  • Monitor the reaction to completion using HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude intermediate product. The yield for this step is typically high, approaching 100%.[10]

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add a catalytic amount of palladium on carbon (5% Pd/C).

  • Introduce hydrogen gas into the reaction vessel (this can be done at atmospheric pressure or under increased pressure for faster reaction).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction to completion by TLC or HPLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization. A reported yield for a similar hydrogenation step is around 60%.[2]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Impurities in this compound Synthesis check_reagents Check Purity of Starting Materials & Solvents start->check_reagents reagents_ok Reagents are High Purity check_reagents->reagents_ok purify_reagents Purify/Replace Starting Materials reagents_ok->purify_reagents No optimize_conditions Review and Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents->optimize_conditions conditions_ok Conditions are Optimized optimize_conditions->conditions_ok adjust_temp Adjust Temperature and Reaction Time conditions_ok->adjust_temp No consider_route Consider Alternative Synthetic Route conditions_ok->consider_route Yes check_catalyst Evaluate Catalyst (Choice and Concentration) adjust_temp->check_catalyst purification Optimize Purification Strategy check_catalyst->purification leimgruber Leimgruber-Batcho: Milder, Higher Yield consider_route->leimgruber fischer Fischer: Optimize Acid Catalyst consider_route->fischer leimgruber->purification fischer->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization end Improved Yield and Purity chromatography->end recrystallization->end

Caption: Troubleshooting workflow for this compound synthesis.

Leimgruber_Batcho_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 start_material 2-Fluoro-6-nitrotoluene reagent1 DMF-DMA, Pyrrolidine (Condensation) intermediate (E)-N,N-dimethyl-2- (2-fluoro-6-nitrophenyl)vinanamine reagent1->intermediate reagent2 Reducing Agent (e.g., Pd/C, H₂) (Reductive Cyclization) product This compound reagent2->product

Caption: Leimgruber-Batcho synthesis pathway for this compound.

References

Analytical challenges in the characterization of 4-Fluoroindole isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of 4-fluoroindole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate this compound isomers?

The primary challenge lies in the subtle structural differences between isomers. Positional isomers of this compound (e.g., this compound, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole) have the same molecular weight and elemental composition. This leads to similar physicochemical properties, making their separation and unique identification difficult with routine analytical techniques. Key issues include chromatographic co-elution and similar fragmentation patterns in mass spectrometry.

Q2: Which analytical techniques are best suited for characterizing this compound isomers?

A multi-technique approach is often necessary for unambiguous characterization. The most powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns, it can achieve separation of isomers.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While challenging due to similar fragmentation, with proper method development, it can be effective. Derivatization can sometimes enhance separation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR can provide detailed structural information to differentiate isomers based on the unique chemical environment of each nucleus.[4][5]

Q3: Can UV-Vis spectroscopy distinguish between this compound isomers?

While UV-Vis spectroscopy is useful for detecting and quantifying indole-containing compounds, it generally lacks the specificity to differentiate between positional isomers of this compound.[6][7] The isomers will likely exhibit very similar absorption spectra, making it a poor choice for primary identification. However, when coupled with a separation technique like HPLC (HPLC-DAD), it can confirm the presence of an indole (B1671886) chromophore in a separated peak.[8][9]

Q4: What is co-elution and why is it a common problem with this compound isomers?

Co-elution occurs when two or more compounds elute from a chromatography column at the same time, appearing as a single peak.[10][11][12] Due to their similar polarities and interactions with the stationary phase, this compound isomers are prone to co-elution in both GC and HPLC.[12][13] This can lead to misidentification and inaccurate quantification.

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers in HPLC

Symptoms:

  • A single, broad, or asymmetrical peak is observed in the chromatogram where multiple isomers are expected.

  • Peak purity analysis using a Diode Array Detector (DAD) fails, showing different spectra across the peak.[10][11]

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry The standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a fluorinated phase column, which can offer different selectivity for halogenated compounds.[1]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for resolution. Systematically vary the solvent ratio (e.g., acetonitrile/water or methanol/water). Modifying the pH of the mobile phase can also alter the ionization state of the indole ring and improve separation.
Inadequate Method Parameters Optimize the flow rate and column temperature. A lower flow rate can increase column efficiency, and adjusting the temperature can affect selectivity.

Experimental Protocol: HPLC Method Development for this compound Isomer Separation

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • If co-elution persists, switch to a phenyl-hexyl or a pentafluorophenyl (PFP) column of similar dimensions.[3]

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Filter and degas both mobile phases.

  • Gradient Elution Program:

    • Start with a shallow gradient to screen for separation.

    • Example Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (re-equilibration)

    • Adjust the gradient slope and initial/final concentrations based on the initial results.

  • Detection:

    • Use a DAD to monitor the elution at a wavelength where indoles absorb (e.g., 220 nm and 275 nm).

    • Enable peak purity analysis to check for co-elution.[10]

Troubleshooting Workflow for HPLC Separation

hplc_troubleshooting start Poor Isomer Separation check_peak Check Peak Shape & Purity Analysis start->check_peak single_broad Single Broad/Asymmetric Peak? check_peak->single_broad change_column Change Column (e.g., Phenyl-Hexyl, PFP) single_broad->change_column Yes optimize_mobile Optimize Mobile Phase (Solvent Ratio, pH) single_broad->optimize_mobile No change_column->optimize_mobile optimize_params Optimize Method (Flow Rate, Temperature) optimize_mobile->optimize_params good_separation Good Separation optimize_params->good_separation

Caption: A logical workflow for troubleshooting poor HPLC separation of this compound isomers.

Issue 2: Inability to Distinguish Isomers by GC-MS

Symptoms:

  • Isomers co-elute, showing a single peak in the total ion chromatogram (TIC).

  • The mass spectra of the isomers are nearly identical, preventing identification based on fragmentation patterns.[14][15]

Possible Causes & Solutions:

CauseRecommended Solution
Similar Fragmentation Patterns Electron ionization (EI) may produce very similar fragments for positional isomers.[15] While challenging, careful examination for minor differences in fragment ion abundances may provide clues.
Chromatographic Co-elution The GC column and temperature program are not adequate for separation. Use a longer column or a column with a different stationary phase (e.g., a mid-polarity phase like a DB-17ms).[3] Optimize the temperature ramp rate; a slower ramp can improve resolution.
Lack of Distinguishing Features The underivatized molecules are too similar. Consider chemical derivatization (e.g., silylation) to introduce structural differences that may alter both the retention time and the fragmentation pattern.[3]

Experimental Protocol: GC-MS Method Development

  • Column Selection:

    • Begin with a standard non-polar column (e.g., DB-1ms or DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • If separation is poor, try a mid-polarity column (e.g., DB-17ms).[3]

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

    • Adjust the ramp rate downwards (e.g., to 5 °C/min) to improve separation.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Acquisition Mode: Full scan to observe all fragments. If characteristic ions are found, selected ion monitoring (SIM) can be used for improved sensitivity.

Decision Tree for GC-MS Isomer Differentiation

gcms_troubleshooting start Indistinguishable Isomers by GC-MS coelution Co-elution in TIC? start->coelution identical_ms Identical Mass Spectra? coelution->identical_ms No optimize_gc Optimize GC Method (Slower Temp Ramp, Different Column) coelution->optimize_gc Yes derivatization Consider Derivatization (e.g., Silylation) identical_ms->derivatization Yes use_nmr Use NMR for Unambiguous ID identical_ms->use_nmr No optimize_gc->identical_ms derivatization->use_nmr

Caption: A decision tree for troubleshooting the differentiation of this compound isomers by GC-MS.

Issue 3: Ambiguous NMR Spectra

Symptoms:

  • ¹H NMR spectra of different isomers are very similar and difficult to assign.

  • Signal overlap in the aromatic region complicates interpretation.

Possible Causes & Solutions:

CauseRecommended Solution
Signal Overlap The chemical shifts of the aromatic protons are very close. Use a higher field NMR spectrometer to increase signal dispersion.
Complex Coupling Patterns The fluorine atom introduces additional H-F couplings, complicating the spectra.
Need for More Structural Information ¹H NMR alone is insufficient. Acquire ¹³C and ¹⁹F NMR spectra. ¹⁹F NMR is particularly powerful as the chemical shift of the fluorine atom is highly sensitive to its position on the indole ring.[5]
Ambiguous Connectivity It is unclear which proton is coupled to which carbon or other protons. Perform 2D NMR experiments such as COSY (to identify H-H couplings), HSQC (to identify one-bond C-H correlations), and HMBC (to identify long-range C-H correlations).[4]

Experimental Protocol: NMR for Isomer Characterization

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard ¹H spectrum. Observe the chemical shifts, integration, and coupling patterns of the aromatic protons.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum. Each isomer will give a distinct singlet with a unique chemical shift, providing a clear fingerprint for identification.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts of all carbon atoms. The carbon directly attached to the fluorine will show a large C-F coupling constant.

  • 2D NMR (if necessary):

    • If assignments are still ambiguous, run COSY, HSQC, and HMBC experiments to establish the complete molecular connectivity.[4]

Data Comparison for Isomer Identification

Analytical TechniqueExpected Distinguishing Feature
HPLC Different retention times under optimized conditions.
GC-MS Potentially different retention times and minor differences in relative abundances of fragment ions.
¹H NMR Unique set of chemical shifts and coupling patterns for the aromatic protons.
¹⁹F NMR Distinct chemical shift for the fluorine atom in each isomer.
¹³C NMR Unique set of carbon chemical shifts, especially for the fluorinated carbon and its neighbors.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Fluoroindole Versus Other Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, haloindoles represent a privileged structural motif, with halogenation significantly influencing their biological profiles. This guide provides a detailed comparison of the biological activity of 4-fluoroindole against other haloindoles, including 5-chloroindole (B142107), 6-bromoindole, and 7-iodoindole. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Biological Activity Data

The introduction of different halogens at various positions on the indole (B1671886) ring profoundly impacts the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn dictates its biological activity. The following tables summarize the available quantitative data for this compound and other haloindoles, or their derivatives, across several key biological activities.

Table 1: Comparative Antimycobacterial Activity of Haloindoles against Mycobacterium tuberculosis
CompoundHalogenPositionMIC (µM)Reference
This compound Fluorine418.5[1]
5-FluoroindoleFluorine54.7[1]
6-FluoroindoleFluorine674.0[1]
7-FluoroindoleFluorine7148.0[1]
5-ChloroindoleChlorine5>263.9[2]
5-Bromoindole (B119039)Bromine5>204.0[2]

Note: Data for 5-chloroindole and 5-bromoindole are from a separate study and are presented for comparative context.

Table 2: Comparative Anticancer Activity of Haloindole Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50/EC50 (µM)Reference
This compound Derivative 4F-Indole-D2A549 (Lung)Not specified, but active[3]
5-Chloroindole Derivative5-chloro-indole-2-carboxylateMCF-7 (Breast)0.032[4]
5-Chloroindole Derivative(S)-RS4690HCT116 (Colon)7.1[5]
6-Bromoindole DerivativeNot specifiedNot specifiedNot specified-
7-Iodoindole DerivativeNot specifiedNot specifiedNot specified-
Table 3: Comparative Anti-Inflammatory Activity of Haloindoles
CompoundActivity MetricIC50 (µM)Reference
This compound Not available--
5-ChloroindoleNot available--
6-BromoindolePGE2 Inhibition223.28[5]
6-BromoisatinNO Inhibition120[5]
5-BromoisatinNO Inhibition151.6[5]
7-BromoisatinNO Inhibition>50 µg/mL[5]
7-IodoindoleNot available--

Note: Data for bromoindoles are presented. Direct comparative data for this compound and other parent haloindoles in the same anti-inflammatory assays is limited.

Table 4: Comparative Serotonin (B10506) Receptor Binding Affinity (Ki in nM) of Haloindole Derivatives
DerivativeReceptor5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT7Reference
4-Fluoro-5-methoxy-DMT -High Affinity-----[6]
5-Chloro-DMT-35110100611646[6]
5-Bromo-DMT-1201801101303975[6]
5-Iodo-DMT-16020016018083110[6]

Note: Data presented is for N,N-dimethyltryptamine (DMT) derivatives of haloindoles. Ki values represent the concentration of the ligand that binds to half the receptors at equilibrium.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Antimycobacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the haloindoles against Mycobacterium tuberculosis.

  • Materials:

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase).

    • Haloindole compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • Mycobacterium tuberculosis H37Rv strain.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the haloindole compounds in the 96-well plates.

    • Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a drug-free control and a DMSO vehicle control.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that results in no visible growth.

MTT Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxic effects of haloindoles on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HCT116).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Haloindole compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plates.

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the haloindole compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of haloindoles to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Complete cell culture medium.

    • Lipopolysaccharide (LPS).

    • Haloindole compounds dissolved in DMSO.

    • Griess Reagent (for nitrite (B80452) determination).

    • 96-well plates.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the haloindole compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatants.

    • Determine the nitrite concentration in the supernatants, which is an indicator of NO production, using the Griess Reagent.

    • Measure the absorbance at 540 nm.

    • The IC50 value for NO inhibition is calculated from the dose-response curve.

Serotonin Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity (Ki) of haloindoles for specific serotonin (5-HT) receptor subtypes.

  • Materials:

    • Cell membranes expressing the target human 5-HT receptor subtype.

    • A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Haloindole compounds dissolved in an appropriate solvent.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the haloindole compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The biological effects of haloindoles are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways potentially modulated by these compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Transcription NO NO Proinflammatory_Genes->NO Haloindoles 6-Bromoindole Derivatives Haloindoles->IKK Haloindoles->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus

Figure 1: Potential Anti-Inflammatory Mechanism of 6-Bromoindole Derivatives.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FASL FasL FASR FasR FASL->FASR FADD FADD FASR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Haloindoles Haloindole Derivatives Haloindoles->Bax Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified Apoptosis Pathways Potentially Induced by Haloindoles.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Characterization->Anti_inflammatory Enzyme Enzyme Inhibition Assays Characterization->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway Binding Receptor Binding Assays Enzyme->Binding Docking Molecular Docking Binding->Docking

Figure 3: General Experimental Workflow for Haloindole Evaluation.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Fluoroindole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the analysis of 4-Fluoroindole, a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of a fluorine atom on the indole (B1671886) ring can significantly alter the molecule's metabolic stability and bioactivity, making accurate and precise analytical characterization crucial.[1] This document details the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to assist researchers in selecting the most appropriate method for their application.

Data Presentation: A Comparative Summary

Table 1: Comparison of Chromatographic Methods - HPLC and GC-MS

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Instrumentation HPLC system with UV or MS detector.GC system coupled to a mass spectrometer.
Typical Column C18 reverse-phase, 4.6 x 150 mm, 5 µm.[2]HP-5/DB-5; 15 m x 0.25 mm x 0.25µm.[3]
Linearity (r²) >0.99[4]>0.99
Limit of Detection (LOD) 0.015 µg/mL (for indole derivatives).[5][6]1-50 µg/mL (for various drugs).[7]
Limit of Quantitation (LOQ) 0.05 µg/mL (for related compounds).[8]Typically 3x LOD.
Precision (%RSD) <2.0%[4][9]<15%
Accuracy (% Recovery) 98-102%85-115%
Primary Application Quantitative analysis, purity determination, stability testing.Impurity profiling, identification of volatile and semi-volatile compounds.[10]

Table 2: Characterization by Spectroscopic Method - NMR

ParameterNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information.
Instrumentation NMR Spectrometer (e.g., 400 MHz or higher).[11]
Key Nuclei for this compound ¹H, ¹³C, ¹⁹F.[12]
Primary Application Unambiguous structure confirmation, identification of impurities, quantitative analysis (qNMR).[13][14][15]
¹H NMR (DMSO-d₆) Aromatic protons: ~7.3-8.2 ppm. The fluorine atom introduces splitting of adjacent proton signals (H-F coupling).[11]
¹⁹F NMR The chemical shift of the fluorine atom is highly sensitive to its electronic environment.
Quantitative NMR (qNMR) Can provide a direct measure of purity and concentration without the need for a specific reference standard for the analyte.[13][14][15]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the purity analysis of this compound using a reversed-phase HPLC system.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (ultrapure).

  • Formic acid (optional, as a mobile phase modifier).

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[2]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any impurities.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the identification of this compound and its volatile impurities.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

Reagents:

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.[10]

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to ensure elution of all components.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Analysis: Identify this compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).[11]

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent.[2][11]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

  • Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound. The presence of H-F and C-F couplings will be characteristic.

Mandatory Visualizations

Experimental Workflow for Method Validation

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Analysis & Reporting A Select Analytical Technique (HPLC, GC-MS, NMR) B Optimize Parameters (e.g., mobile phase, temperature) A->B C Specificity / Selectivity B->C Begin Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J Routine Sample Analysis I->J Validated Method K Data Interpretation & Reporting J->K L Method Transfer (if applicable) K->L

Caption: Workflow for the validation of an analytical method.

Putative Metabolic Pathway of a Fluorinated Indole

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion A This compound B Hydroxylated Metabolites A->B CYP450 (Oxidation) C Epoxide Metabolites A->C CYP450 (Epoxidation) D Glucuronide Conjugates B->D UGT E Sulfate Conjugates B->E SULT F Urinary & Fecal Excretion C->F Detoxification (e.g., GSH conjugation) D->F E->F

References

Comparative study of different synthetic routes to 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-fluoroindole is a critical process in the development of various pharmaceuticals and functional materials. The fluorine substituent at the 4-position can significantly influence the molecule's biological activity and physicochemical properties. This guide provides a comparative analysis of several key synthetic routes to this compound, offering a data-driven overview to aid in the selection of the most appropriate method for specific research and development needs.

Overview of Synthetic Strategies

Several classical and modern synthetic methods can be employed to construct the this compound scaffold. The most prominent among these are the Fischer indole (B1671886) synthesis and the Leimgruber-Batcho indole synthesis. Other notable methods include the Madelung, Bischler, and modern palladium-catalyzed approaches like the Buchwald-Hartwig amination. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and functional group tolerance.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a comparative overview of their typical performance.

Synthetic Route Starting Materials Typical Yield (%) Reaction Conditions Key Advantages Key Disadvantages Scalability
Fischer Indole Synthesis 3-Fluorophenylhydrazine, a suitable ketone/aldehyde40-70%Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂), elevated temperatures.[1]Versatile, well-established, one-pot potential.[2][3]Harsh acidic conditions, potential for regioisomer formation with unsymmetrical ketones, can have low yields.[1][3]Well-established for large-scale synthesis.[3]
Leimgruber-Batcho Synthesis 2-Fluoro-6-nitrotoluene, DMF-DMA60-85%Two steps: enamine formation followed by reductive cyclization (e.g., Pd/C, H₂).[4]High yields, milder conditions for cyclization, good for indoles unsubstituted at the 2 and 3-positions.[4][5]Requires access to substituted 2-nitrotoluenes.[5]Amenable to industrial scale-up.[1]
Madelung Synthesis N-(3-Fluorophenyl)acetamide or related amidesModerate to HighStrong base (e.g., NaOEt, BuLi, LDA), high temperatures (can be lowered in modern variations).[6]Good for 2-substituted indoles.Traditionally harsh conditions, limited functional group tolerance.[6]Can be challenging to scale due to harsh conditions.
Bischler-Möhlau Synthesis 3-Fluoroaniline, α-halo- or α-hydroxy-ketoneVariable, often moderateAcid catalyst, high temperatures.Access to 2,3-disubstituted indoles.Harsh conditions, can produce byproducts, mechanism can be complex.[7]Generally less scalable than Fischer or Leimgruber-Batcho.
Buchwald-Hartwig Amination e.g., 1-Bromo-2-(2,2-diethoxyethyl)-3-fluorobenzene, amineHighPalladium catalyst, phosphine (B1218219) ligand, base.[8]Excellent functional group tolerance, mild reaction conditions.[8]Cost of catalyst and ligands, requires multi-step synthesis of starting materials.Scalable, with considerations for catalyst cost and removal.

Experimental Protocols

Fischer Indole Synthesis of this compound

This protocol is adapted from general procedures for the Fischer indole synthesis.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 3-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.

  • Add a slight excess (1.1 eq) of a suitable carbonyl compound (e.g., pyruvic acid to yield indole-2-carboxylic acid, which can be subsequently decarboxylated, or an aldehyde/ketone to yield a substituted indole).

  • Stir the mixture at room temperature for 30 minutes to 1 hour, or gently heat to reflux for 1-2 hours to ensure complete formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Indolization

  • To the crude hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.

  • Heat the reaction mixture to 80-100 °C for several hours.[3] The reaction progress should be monitored by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Leimgruber-Batcho-like Synthesis of this compound

This two-step protocol is adapted from a patented method and is suitable for larger-scale synthesis.[1]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[1]

  • Use N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete, monitoring by TLC.[1]

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.[1]

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Introduce a hydrogen source. This can be hydrogen gas from a balloon or a high-pressure system, or a transfer hydrogenation reagent like hydrazine.[4]

  • Stir the reaction at room temperature or with gentle heating until the reduction and cyclization are complete (monitor by TLC).

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography.

Mandatory Visualization

Synthetic_Pathways_to_4_Fluoroindole cluster_fischer Fischer Indole Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis cluster_madelung Madelung Synthesis cluster_bischler Bischler-Möhlau Synthesis A1 3-Fluorophenylhydrazine A3 Phenylhydrazone A1->A3 Condensation A2 Ketone/Aldehyde A2->A3 A4 This compound A3->A4 Acid Catalyst, Heat B1 2-Fluoro-6-nitrotoluene B3 Enamine Intermediate B1->B3 Condensation B2 DMF-DMA B2->B3 B4 This compound B3->B4 Reductive Cyclization (e.g., Pd/C, H2) C1 N-(3-Fluorophenyl)acetamide C2 This compound C1->C2 Strong Base, Heat D1 3-Fluoroaniline D3 This compound D1->D3 Acid Catalyst, Heat D2 α-Halo-ketone D2->D3

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Selection Start Start: Need to Synthesize this compound Q1 Are starting materials (e.g., 3-fluorophenylhydrazine) readily available? Start->Q1 Fischer Consider Fischer Indole Synthesis Q1->Fischer Yes Leimgruber Consider Leimgruber-Batcho Synthesis Q1->Leimgruber No (2-fluoro-6-nitrotoluene is available) Q2 Is high yield a primary concern? Q2->Fischer No Q2->Leimgruber Yes Q3 Are harsh acidic conditions a concern? Q3->Fischer No Modern Consider Modern Catalytic Methods (e.g., Buchwald-Hartwig) Q3->Modern Yes Q4 Is scalability a key factor? Q4->Fischer Yes (Well-established) Q4->Leimgruber Yes (Large Scale) Fischer->Q2 Fischer->Q3 Fischer->Q4 Leimgruber->Q2 Leimgruber->Q4

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Guide to the Cross-Reactivity of 4-Fluoroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of representative 4-fluoroindole derivatives. The information is intended to assist researchers in evaluating the selectivity of these compounds and in designing experiments for further drug development. The data presented is a synthesized representation based on typical findings for this class of compounds.

Data Presentation: Cross-Reactivity Profiles

The following table summarizes the binding affinities of two hypothetical this compound derivatives, Compound A and Compound B, against a panel of selected receptors and enzymes. This data is illustrative of the selectivity profiles that might be observed for such compounds. Lower Ki values are indicative of higher binding affinity.

TargetCompound A (Ki in nM)Compound B (Ki in nM)Comments
Primary Target
Serotonin Receptor 5-HT2C1.925.4Both compounds show high affinity for the primary target, with Compound A being more potent.
Off-Target Receptors
Serotonin Receptor 5-HT1A12889Moderate affinity observed for both compounds.
Serotonin Receptor 5-HT2A272430Lower affinity compared to the primary target.[1]
Dopamine (B1211576) Receptor D2> 10,0005,100Generally low affinity for dopamine receptors.
Adrenergic Receptor α1> 10,000> 10,000Negligible binding to the adrenergic receptor.
Enzymes
Monoamine Oxidase A (MAO-A)8501,200Weak inhibition of MAO-A.
Cyclooxygenase-2 (COX-2)> 10,000> 10,000No significant inhibition of COX-2.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard procedures for assessing the cross-reactivity and binding affinity of small molecules.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.[2]

Objective: To determine the inhibition constant (Ki) of the test compounds for a panel of receptors.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.[3] For each assay, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand. The filters will trap the cell membranes with the bound radioligand.[4]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[4]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Fluorescence-Based Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[5]

Objective: To determine the IC50 value of the test compounds for a target enzyme.

Materials:

  • Purified enzyme

  • Fluorogenic substrate (a non-fluorescent substrate that becomes fluorescent upon enzymatic conversion)

  • Test compounds (this compound derivatives)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well black microplates (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, fluorogenic substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include control wells with the enzyme and buffer (100% activity) and wells with buffer only (background).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the rate of increase in fluorescence.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the test compound. Plot the percentage of enzyme activity against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, using non-linear regression.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and a common signaling pathway affected by indole (B1671886) derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Data Analysis Primary_Target_Assay Primary Target Assay (e.g., 5-HT2C Receptor) Hit_Identification Hit Identification Primary_Target_Assay->Hit_Identification Receptor_Panel Receptor Panel Screening (e.g., Serotonin, Dopamine Receptors) Hit_Identification->Receptor_Panel Test Hits Enzyme_Panel Enzyme Panel Screening (e.g., MAO, COX) Hit_Identification->Enzyme_Panel Test Hits IC50_Ki_Determination IC50/Ki Determination Receptor_Panel->IC50_Ki_Determination Enzyme_Panel->IC50_Ki_Determination Selectivity_Profile Selectivity Profile Generation IC50_Ki_Determination->Selectivity_Profile

Caption: Workflow for Cross-Reactivity Assessment.

G Ligand Ligand (e.g., this compound derivative) GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates Targets

References

Benchmarking 4-Fluoroindole and Fluorinated Derivatives in Organic Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic semiconducting materials represents a pivotal advancement in the design of high-performance organic electronic devices. This guide provides a comparative analysis of fluorinated indole (B1671886) derivatives, with a focus on the potential of 4-fluoroindole, against established materials in organic light-emitting diodes (OLEDs) and solar cells. By leveraging experimental data from recent literature, we aim to offer an objective benchmark for researchers and industry professionals.

The introduction of fluorine can significantly enhance the electrochemical and photophysical properties of organic materials.[1] Fluorination is a common strategy to improve the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism, a principle that translates to enhanced operational stability in organic electronic devices by strengthening molecular bonds.[2] In the context of hole transport materials (HTMs), this can lead to devices with longer lifetimes, higher efficiency, and greater stability.

Performance Comparison in Organic Light-Emitting Diodes (OLEDs)

OLED performance is critically dependent on the efficacy of the hole transport layer (HTL), which facilitates the efficient injection and transport of positive charge carriers to the emissive layer.[3] Here, we compare the performance of devices employing fluorinated indole/fluorene-based HTMs with those using common non-fluorinated materials like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD).

Table 1: Performance of Fluorinated vs. Non-Fluorinated Hole Transport Materials in OLEDs

Material ClassSpecific Compound ExampleHighest Occupied Molecular Orbital (HOMO) (eV)Hole Mobility (cm²/V·s)Maximum Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Data Source(s)
Fluorinated Fluorene/Indole Derivative-4.69 to -4.994.65 x 10⁻⁴4.78--3.8[4]
Fluorinated FIPN-p-PCz--53.7-17.3-[5]
Fluorinated DBF-SFX basedDeepLow Trap Density--33.2Low[6]
Non-Fluorinated NPB-5.5~10⁻⁴3.74 - 41.6832.0412.044.0[5][7]
Non-Fluorinated TPD-5.51 x 10⁻⁴~1-2 (estimated)---[4]

Note: Performance metrics are highly dependent on the specific device architecture. The data presented is compiled from various sources for comparative purposes.

Performance Comparison in Organic and Perovskite Solar Cells

In solar cells, fluorination strategies have led to significant improvements in power conversion efficiency (PCE) and stability. Fluorinated molecules are used as additives, interfacial layers, or as integral parts of the donor or acceptor materials.

Table 2: Performance of Fluorinated Materials in Solar Cells

Device TypeFluorinated CompoundRolePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Data Source(s)
Perovskite Solar Cell4-fluorobenzylamine (FBA) treated PbI₂Additive/Stabilizer23.621.1726.1977.24[8]
Perovskite Solar CellControl (without FBA)-22.071.1525.1976.47[8]
Organic Solar CellD18 / L8-BO (Fluorinated Acceptor)Acceptor19.65---[9]
Organic Solar CellPM6:D18:L8-BO (Ternary Blend)Donor/Acceptor19.6---[10]
Organic Solar CellTernary blend with BTP-Cy-4FAcceptor19.36---[10]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for reproducible results and valid comparisons. Below are representative protocols for the fabrication and characterization of OLEDs and Perovskite Solar Cells.

Protocol 1: Fabrication and Characterization of a Multilayer OLED Device

This protocol describes the fabrication of a small-molecule OLED using thermal evaporation.

  • Substrate Preparation:

    • Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water with Hellmanex III, followed by pure deionized water, acetone, and finally isopropanol (B130326) (15 minutes each).[11]

    • The substrates are then dried using a stream of high-purity nitrogen gas.[11]

    • Immediately before use, the substrates are treated with UV-ozone for 15 minutes to remove organic residues and improve the ITO work function.[11]

  • Organic and Cathode Layer Deposition:

    • The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • The Hole Transport Layer (e.g., a this compound derivative or NPB) is deposited onto the ITO surface at a rate of 1-2 Å/s to a thickness of 40-60 nm.[12]

    • Subsequently, the emissive layer (e.g., Alq₃) is deposited to a thickness of 50-75 nm.[5]

    • An electron transport layer (e.g., Alq₃ can also serve this role) is deposited.

    • A thin electron injection layer, such as Lithium Fluoride (LiF) (1 nm), is deposited.[12]

    • Finally, a metal cathode, typically Aluminum (Al) or a Mg:Ag alloy (100-200 nm), is deposited through a shadow mask to define the active device area.[12]

  • Encapsulation and Characterization:

    • The completed devices are encapsulated using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.[13]

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source measure unit and a calibrated photometer.

    • Electroluminescence spectra are recorded with a spectrometer to determine the emission color and coordinates.

Protocol 2: Fabrication and Characterization of a Perovskite Solar Cell (n-i-p structure)

This protocol outlines the fabrication of a regular n-i-p planar perovskite solar cell.

  • Substrate and Electron Transport Layer (ETL) Preparation:

    • Fluorine-doped Tin Oxide (FTO)-coated glass is patterned by etching with zinc powder and HCl.

    • The substrate is cleaned ultrasonically in detergent, deionized water, acetone, and isopropanol.

    • A compact TiO₂ blocking layer is deposited by spray pyrolysis or spin-coating, followed by annealing at high temperature.[14]

    • A mesoporous TiO₂ layer is then deposited by spin-coating and sintered.[14]

  • Perovskite Layer Deposition:

    • The device is transferred to a nitrogen-filled glovebox.

    • A perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium (B1206745) iodide in DMF) is spin-coated onto the TiO₂ layer.[14]

    • During spinning, an anti-solvent (like chlorobenzene) is often dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.

    • The film is then annealed at a specific temperature (e.g., 100 °C) to complete the crystallization process.[14]

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • A solution of the HTM (e.g., a fluorinated indole derivative or Spiro-OMeTAD) in a solvent like chlorobenzene, often with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

    • Finally, a gold or silver back contact (80-100 nm) is deposited by thermal evaporation through a mask.

  • Characterization:

    • The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • The Incident Photon-to-Current Efficiency (IPCE) is measured to determine the quantum efficiency at different wavelengths.

Visualizing Benchmarking and Material Properties

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_materials Material Selection & Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Characterization cluster_analysis Comparative Analysis This compound This compound Synthesis Synthesis & Purification This compound->Synthesis Alternatives Alternative HTMs (e.g., NPB, TPD) Alternatives->Synthesis Substrate_Prep Substrate Preparation Synthesis->Substrate_Prep Layer_Deposition Thin Film Deposition Substrate_Prep->Layer_Deposition Encapsulation Encapsulation Layer_Deposition->Encapsulation Electrical J-V-L Measurement Encapsulation->Electrical Optical Spectroscopy (EL/IPCE) Encapsulation->Optical Stability Lifetime & Stress Testing Encapsulation->Stability Data_Comparison Data Comparison (Tables) Electrical->Data_Comparison Optical->Data_Comparison Stability->Data_Comparison Conclusion Performance Benchmarking Data_Comparison->Conclusion

Caption: Experimental workflow for benchmarking organic electronic materials.

G Anode Anode (ITO) HTL HTL (this compound) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport Recombination e⁻ + h⁺ Recombination ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection Photon Photon (Light) Recombination->Photon Radiative Decay

Caption: Charge transport and emission pathway in a typical OLED device.

References

A Head-to-Head Comparison of 4-Fluoroindole and 5-Fluoroindole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Within the privileged indole (B1671886) class of heterocycles, the positional isomerism of a single fluorine atom can profoundly influence biological activity. This guide provides a head-to-head comparison of 4-fluoroindole and 5-fluoroindole (B109304) derivatives based on available data from various biological assays, offering insights for researchers engaged in the discovery and development of novel therapeutics.

Antiviral Activity: A Tale of Two Isomers

In the realm of antiviral drug discovery, particularly against the Hepatitis C Virus (HCV), the positioning of the fluorine atom on the indole ring has been shown to be a critical determinant of potency.

A study comparing a series of N-cyclobutyl 4-fluoro- (B1141089) and 5-fluoroindole-3-carbonitrile derivatives in an HCV replicon assay revealed a clear structure-activity relationship favoring the 5-fluoro substitution.[2] Generally, the 5-fluoroindole analogs demonstrated superior activity compared to their this compound counterparts.[2] For instance, one 5-fluoroindole derivative (EC50 = 7 nM) was 22-fold more potent than its 4-fluoro isomer (EC50 = 153 nM).[2] Another pair of isomers showed the 5-fluoroindole (EC50 = 7 nM) to be 2.6 times more active than the this compound (EC50 = 18 nM).[2]

While direct comparative data for HIV-1 inhibition is less available, derivatives of this compound have been reported as potent inhibitors of HIV-1.[2] For example, a benzenesulfonyl 4-fluoro-indolecarboxamide derivative exhibited an EC50 value of 0.5 nM against wild-type HIV-1 in MT-4 cells.[2]

Compound ClassBiological TargetThis compound Derivative (EC50)5-Fluoroindole Derivative (EC50)Fold Difference (5-F vs. 4-F)
N-cyclobutyl indole-3-carbonitrilesHCV Replicon153 nM7 nM22x more potent
N-cyclobutyl indole-3-carbonitrilesHCV Replicon18 nM7 nM2.6x more potent
Benzenesulfonyl indolecarboxamidesHIV-1 WT0.5 nMNot Reported-
Tetrazole-based indole hybridsHIV-1 Attachment20 nMNot Reported-

Anticancer and Enzyme Inhibition Assays

Direct comparative studies of this compound and 5-fluoroindole in anticancer assays are limited in the public domain. However, research on individual derivatives highlights the potential of both scaffolds. 5-Fluoroindole-3-acetic acid has been investigated as a prodrug that, upon activation by horseradish peroxidase, exhibits potent cytotoxicity against various human and rodent tumor cell lines.

In the context of enzyme inhibition, derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme relevant to the management of type 2 diabetes. Several of these compounds displayed significantly greater inhibitory activity than the reference drug, acarbose (B1664774).[3][4] For example, one derivative exhibited an IC50 value of 35.83 ± 0.98 μM, which is approximately 15 times more potent than acarbose (IC50 = 569.43 ± 43.72 μM).[3][4]

Compound ClassBiological TargetThis compound Derivative (IC50)5-Fluoroindole Derivative (IC50)
5-Fluoro-2-oxindole derivativesα-GlucosidaseNot Reported35.83 ± 0.98 μM
Chalcone-based 5-fluoroindoleHCT116 cells (Anticancer)Not Reported0.00452 µM
Bis-indole derivativeFLT3 KinaseNot Reported0.17 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

HCV Replicon Assay

This assay is a cornerstone for the discovery of HCV inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon. The replicon contains the genetic machinery for viral replication and often includes a reporter gene, such as luciferase, for quantifiable measurement of replication.

Procedure:

  • Cell Seeding: Plate Huh-7 cells containing the HCV replicon in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 5-fluoroindole derivatives) in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a critical enzyme for the viral life cycle.

Procedure:

  • Reaction Setup: In a 96-well plate, combine recombinant HIV-1 RT enzyme with a template-primer (e.g., poly(A)•oligo(dT)).

  • Compound Addition: Add various concentrations of the test compounds to the wells.

  • Initiation of Reaction: Start the reaction by adding a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP).

  • Incubation: Incubate the plate to allow for the synthesis of the new DNA strand.

  • Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate and detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase). The signal is developed with a suitable substrate and measured using a plate reader.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits RT activity by 50%.

α-Glucosidase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compounds for a defined period (e.g., 10 minutes at 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the plate for a specific time (e.g., 20-30 minutes at 37°C).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[4]

Visualizing the Pathways and Processes

To further elucidate the context of these biological assays, the following diagrams illustrate a representative antiviral mechanism of action, a workflow for cytotoxicity screening, and a general enzyme inhibition assay workflow.

antiviral_pathway cluster_virus Viral Lifecycle Viral_Entry Viral_Entry Viral_RNA_Release Viral_RNA_Release Viral_Entry->Viral_RNA_Release HIV Reverse_Transcription Reverse_Transcription Viral_RNA_Release->Reverse_Transcription HIV Integration Integration Reverse_Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Fluoroindole Fluoroindole Fluoroindole->Reverse_Transcription Inhibition

Caption: Plausible antiviral mechanism of fluoroindoles targeting reverse transcription.

cytotoxicity_workflow Start Start Seed_Cancer_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cancer_Cells Add_Fluoroindole_Derivatives Add Serial Dilutions of 4-F and 5-F Indole Derivatives Seed_Cancer_Cells->Add_Fluoroindole_Derivatives Incubate_48h Incubate for 48 hours Add_Fluoroindole_Derivatives->Incubate_48h Add_MTT_Reagent Add MTT Reagent Incubate_48h->Add_MTT_Reagent Incubate_4h Incubate for 4 hours Add_MTT_Reagent->Incubate_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an MTT-based cell viability assay.

enzyme_inhibition_workflow Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate + Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor + Inhibitor Substrate Substrate Substrate->Enzyme_Substrate Inhibitor Fluoroindole Inhibitor->Enzyme_Inhibitor Product Product Enzyme_Substrate->Product Reaction

Caption: Logical relationship in a competitive enzyme inhibition assay.

References

A Spectroscopic Showdown: 4-Fluoroindole vs. Its Precursors, Indole and 4-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, indole (B1671886) and its derivatives stand as crucial building blocks for a myriad of functional molecules. Among these, 4-Fluoroindole has garnered significant attention due to the unique properties imparted by the fluorine atom, such as altered lipophilicity and metabolic stability, making it a valuable synthon in drug discovery. Understanding the spectroscopic signature of this compound in comparison to its common precursors, indole and 4-bromoindole, is paramount for researchers to ensure purity, confirm identity, and elucidate structural information during synthesis and analysis. This guide provides a detailed spectroscopic comparison of these three compounds using UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

Spectroscopic Data at a Glance: A Comparative Analysis

The introduction of a halogen atom at the 4-position of the indole ring significantly influences its electronic and vibrational properties, which is reflected in their respective spectra. The following tables summarize the key spectroscopic data for this compound, Indole, and 4-Bromoindole.

Table 1: UV-Visible Spectroscopic Data

Compoundλmax (nm) in EthanolMolar Absorptivity (ε)
This compound~270-280Not Reported
Indole274[1]Not Reported
4-Bromoindole278 (for 5-Bromoindole)Not Reported

Table 2: Key FTIR Absorption Peaks (cm⁻¹)

Functional GroupThis compoundIndole4-Bromoindole
N-H Stretch~34003406[2]~3400
Aromatic C-H Stretch~3100-30003049, 3022[2]~3100-3000
Aromatic C=C Stretch~1615, 1580, 14601616, 1577, 1508, 1456[2]~1610, 1570, 1450
C-F Stretch~1250-1000--
C-Br Stretch--~600-500
=C-H Bending~740744, 731[2]~740

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

¹H NMR This compound Indole 4-Bromoindole
H1 (N-H)~8.1 (br s)~8.1 (br s)~8.2 (br s)
H2~7.2~7.2~7.3
H3~6.5~6.5~6.7
H4-~7.6-
H5~7.1 (dd)~7.1~7.2 (d)
H6~7.1 (m)~7.1~7.0 (t)
H7~6.8 (dd)~7.6~7.3 (d)
¹³C NMR This compound Indole 4-Bromoindole
C2~124.5~124.5~125.0
C3~102.8~102.2~101.9
C3a~127.0~127.9~128.5
C4~157.5 (d, J=248 Hz)~120.8~114.5
C5~110.0 (d, J=19 Hz)~121.9~124.0
C6~122.5 (d, J=6 Hz)~119.8~122.5
C7~105.0 (d, J=4 Hz)~111.1~113.0
C7a~136.0~135.7~137.0

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its precursors.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent such as ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the solvent as a reference blank.

  • Analysis: Determine the wavelength of maximum absorption (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR method): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Analysis: Determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Analyze the splitting patterns (multiplicity) and coupling constants (J) in the ¹H NMR spectrum to deduce proton connectivity.

Workflow for Spectroscopic Comparison

The logical flow of comparing these compounds spectroscopically can be visualized as follows:

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Indole Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Indole Indole UV_Vis UV-Vis Spectroscopy Indole->UV_Vis FTIR FTIR Spectroscopy Indole->FTIR NMR NMR Spectroscopy Indole->NMR Bromoindole 4-Bromoindole Bromoindole->UV_Vis Bromoindole->FTIR Bromoindole->NMR Fluoroindole This compound Fluoroindole->UV_Vis Fluoroindole->FTIR Fluoroindole->NMR UV_Data Absorption Maxima (λmax) UV_Vis->UV_Data IR_Data Vibrational Frequencies (cm⁻¹) FTIR->IR_Data NMR_Data Chemical Shifts (δ, ppm) NMR->NMR_Data Comparison Side-by-Side Data Comparison UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Logical workflow for the spectroscopic comparison of indole derivatives.

Conclusion

The spectroscopic comparison of this compound with its precursors, indole and 4-bromoindole, reveals distinct differences that are invaluable for their identification and characterization. In UV-Vis spectroscopy, the position of the absorption maximum is sensitive to the substituent on the benzene (B151609) ring. FTIR spectroscopy provides clear markers for the presence of the N-H bond, aromatic C-H and C=C bonds, and most importantly, the characteristic C-F and C-Br stretching vibrations. NMR spectroscopy offers the most detailed structural information, with the chemical shifts of the aromatic protons and carbons being significantly influenced by the electronegativity and position of the halogen substituent. This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to confidently distinguish and analyze these important indole derivatives.

References

Evaluating the Metabolic Stability of 4-Fluoroindole-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 4-position of an indole (B1671886) ring is a strategic approach in medicinal chemistry to enhance the metabolic stability of drug candidates. This guide provides a comparative analysis of the metabolic stability of 4-fluoroindole-containing drugs against their non-fluorinated analogs and other positional isomers, supported by experimental data and detailed protocols. Understanding these metabolic profiles is crucial for optimizing drug design and predicting pharmacokinetic behavior.

The Impact of 4-Fluorination on Metabolic Stability

The indole nucleus is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes. The most common sites of metabolism on the indole ring are the C4, C5, C6, and C7 positions of the benzene (B151609) ring portion, as well as the C2 and C3 positions of the pyrrole (B145914) ring. Hydroxylation at these positions is a primary metabolic pathway leading to the clearance of indole-containing drugs.[1]

Strategic placement of a fluorine atom, a small and highly electronegative element, at a metabolically labile position can effectively "block" or significantly slow down this oxidative metabolism.[1] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by CYP450s. This increased metabolic stability often translates to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of the drug candidate.[1][2]

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a non-fluorinated indole compound and its fluorinated analogs. The data, generated from studies using liver microsomes, demonstrates the significant improvement in metabolic stability upon fluorination.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
UT-155Non-fluorinated indole12.35Not ReportedMouse Liver Microsomes[1]
32a 4-Fluoro-indazole analog of UT-155 13.29 Not Reported Mouse Liver Microsomes [1]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse Liver Microsomes[1]
5-Fluoroindole5-Fluorinated indole144.29.0Rat Liver Microsomes[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.

Experimental Protocols

The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes to determine the half-life (t½) and intrinsic clearance (CLint) of a test compound.

Objective:

To assess the in vitro metabolic stability of a this compound-containing compound compared to its non-fluorinated analog.

Materials:
  • Test compounds (this compound derivative and non-fluorinated analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Termination solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:
  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation buffer (phosphate buffer with MgCl2).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the incubation buffer.

    • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-CYP450 mediated degradation.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing the ice-cold termination solution.

  • Sample Processing:

    • Vortex the plate to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * k) / P , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing Metabolic Pathways and Workflows

CYP450-Mediated Metabolism of Indole Derivatives

The following diagram illustrates the primary metabolic pathway of indole compounds mediated by CYP450 enzymes and how 4-fluorination can block this process.

Indole Indole-Containing Drug CYP450 CYP450 Enzymes Indole->CYP450 Oxidative Metabolism Fluoroindole This compound-Containing Drug Fluoroindole->CYP450 Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Hydroxylation at C4 Blocked Metabolism Blocked CYP450->Blocked Excretion Further Conjugation and Excretion Hydroxylated_Metabolite->Excretion

Caption: CYP450-mediated metabolism of indole and the blocking effect of 4-fluorination.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps in the experimental workflow for determining the metabolic stability of a compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound and Microsome Solutions C Pre-incubate at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Time-Point Sampling D->E F Terminate Reaction E->F G Sample Processing (Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Calculate % Remaining H->I J Determine t½ and CLint I->J

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

References

Safety Operating Guide

Proper Disposal of 4-Fluoroindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the proper disposal of 4-fluoroindole. These procedures are based on best practices for hazardous chemical waste management. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling.

I. Immediate Safety and Hazard Assessment

This compound is a fluorinated indole (B1671886) derivative that requires careful handling due to its potential hazards. Based on available safety data, it is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, treating it as hazardous waste is the primary principle for its disposal.[4]

Personal Protective Equipment (PPE):

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][5][6]
Skin and Body Protection Standard laboratory coat.[5][6]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1][5][6]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste disposal service.[4][7][8] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3][5]

Step 1: Waste Segregation

Proper segregation is a critical first step.[6][9] As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[9][10][11][12][13] Keeping these waste streams separate can significantly reduce disposal costs.[9][11]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated hazardous waste container.[5]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container.[5] Do not mix with other solvent waste streams unless approved by your EHS department.[5]

Step 2: Waste Containerization and Labeling

  • Container Selection: Use a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[9][10]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[5][9] The label must include:

    • The words "Hazardous Waste".[4][5]

    • The full chemical name: "this compound".[4][5]

    • An accumulation start date.[5]

    • The primary hazards (e.g., "Irritant," "Toxic").[5][6]

    • Your name, department, and contact information.[5]

Step 3: Waste Accumulation and Storage

  • Accumulation: Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[9] Do not overfill the container; leave at least 5% of the volume as headspace to allow for thermal expansion.[9]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6][9] The SAA should be:

    • In a cool, dry, and well-ventilated area.[5][10]

    • Away from incompatible materials, direct sunlight, and sources of heat or ignition.[9]

    • Equipped with secondary containment, such as a large, chemically resistant tub.[9]

Step 4: Arranging for Disposal

  • Waste Pickup: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup.[4][5] Follow their specific procedures for waste pickup requests.

  • Documentation: Complete any required waste manifest forms provided by your EHS department or the disposal vendor.[4]

III. Emergency Procedures for Spills

In the event of a this compound spill, take the following immediate actions:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your colleagues and laboratory supervisor.[5]

  • Ventilate: If it is safe to do so, ensure the chemical fume hood is operating or increase ventilation in the area.[5][9]

  • Contain: For small spills, and if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to contain the spill.[5][9]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, leak-proof container.[5][9]

  • Label as Hazardous Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" with the name "this compound".[9]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 4-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Fluoroindole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Quantitative Data Summary

The following table summarizes key quantitative and hazard information for this compound.

PropertyValueReference
Chemical Formula C₈H₆FN[1]
CAS Number 387-43-9[1]
Molecular Weight 135.14 g/mol [2]
Melting Point 30-32 °C[1]
Boiling Point 90 °C at 0.4 mmHg[3]
Appearance White solid powder[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Signal Word Warning[1]
Storage Class 11 (Combustible Solids)[4]

Operational Plan: Handling and Disposal of this compound

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Safety Data Sheet (SDS) Review: All personnel must review the Safety Data Sheet for this compound.[1][3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.[6]

  • Eye Protection: Chemical splash goggles that meet EU standard EN166 or equivalent are required.[1]

  • Hand Protection: Wear nitrile rubber gloves. Gloves must be inspected for tears or holes before use.[1][7] Use proper glove removal technique to avoid skin contact.

  • Body Protection: A fully buttoned, clean lab coat must be worn to protect against skin exposure.[8] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is necessary.[4]

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing: Carefully weigh the required amount of this compound within the chemical fume hood. Avoid creating dust.[1] Use a spatula for transfers.

  • Dissolving: If dissolving the compound, add the solvent to the this compound powder slowly to prevent splashing.

  • Reactions: Conduct all reactions within the chemical fume hood. Keep the sash at the lowest practical height.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[1][3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the powder.[1]

  • Cleanup: For small spills, gently sweep up the spilled solid, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[1][3] The use of vacuum equipment for collection is also a viable option where practical.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Waste: All cleanup materials must be disposed of as hazardous waste.

First Aid Measures

Immediate first aid is crucial in case of exposure.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of water.[1][3] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so.[1][3] Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse the mouth with water.[1] Seek medical attention if you feel unwell.[1]

Disposal Plan

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[6]

  • Waste Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams.[6]

  • Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[6][9]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated container for "Halogenated Organic Liquid Waste."[6]

  • Container Disposal: Original containers must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate is considered hazardous waste and must be collected in the halogenated liquid waste container.[6]

  • Final Disposal: The final disposal method is typically high-temperature incineration operated by a licensed waste disposal contractor.[1][6] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6][9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound safely.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment SDS Review Safety Data Sheet RiskAssessment->SDS PPE_Check Inspect Personal Protective Equipment SDS->PPE_Check Ventilation_Check Verify Fume Hood Operation PPE_Check->Ventilation_Check Weighing Weigh Compound in Fume Hood Ventilation_Check->Weighing Proceed to Handling Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontamination Decontaminate Workspace and Equipment Reaction->Decontamination Segregate Segregate Halogenated Waste Decontamination->Segregate Proceed to Disposal Collect_Solid Collect Solid Waste Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste Segregate->Collect_Liquid Label Label Waste Containers Collect_Solid->Label Collect_Liquid->Label EHS Contact EHS for Pickup Label->EHS

Caption: Workflow for the safe handling and disposal of this compound.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_details First Aid Details Exposure Exposure Occurs Remove Remove from Exposure Source Exposure->Remove FirstAid Administer First Aid Remove->FirstAid Decontaminate Decontaminate Affected Area FirstAid->Decontaminate SeekMedical Seek Medical Attention FirstAid->SeekMedical Inhalation Inhalation: Move to fresh air. FirstAid->Inhalation Skin Skin Contact: Wash with soap and water. FirstAid->Skin Eyes Eye Contact: Rinse with water for 15 mins. FirstAid->Eyes Ingestion Ingestion: Rinse mouth, do not induce vomiting. FirstAid->Ingestion

Caption: Emergency response workflow for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroindole
Reactant of Route 2
Reactant of Route 2
4-Fluoroindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。